3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the target compound, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This benzodiazepine derivative is of interest due to the broad range of biological activities exhibited by this class of compounds, which are foundational in the development of therapeutics for the central nervous system.
Synthesis of this compound
The synthesis of this compound can be achieved through a facile method utilizing L-alanine methyl ester hydrochloride and isatoic anhydride as starting materials.[1] A proposed reaction scheme involves the initial reaction between these precursors, followed by cyclization to form the desired benzodiazepine ring structure.
A variety of synthetic strategies have been developed for the broader class of 1,4-benzodiazepine-2,5-diones. These include methods such as base-promoted ring expansion of 3-aminoquinoline-2,4-diones and palladium-catalyzed intramolecular Buchwald–Hartwig reactions.[2][3] These alternative routes may offer pathways to generate diverse libraries of substituted benzodiazepinediones for further research and drug discovery.
Experimental Protocol
The following protocol is based on a reported synthesis of this compound.[1]
Materials:
-
Isatoic anhydride
-
L-alanine methyl ester hydrochloride
-
Chloroplatinic acid (H₂PtCl₆)
-
Dimethylformamide (DMF)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
To a solution of the intermediate derived from isatoic anhydride and L-alanine methyl ester hydrochloride (1.0 equivalent) in DMF (3 mL), add chloroplatinic acid (15 mol %).
-
Heat the resulting mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture with a saturated Na₂CO₃ solution (10 mL).
-
Extract the product with CHCl₃ (2 x 15 mL).
-
Wash the combined organic layers sequentially with 1N HCl (1 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Treat the organic layer with 1N NaOH. The product will move to the aqueous layer.
-
Acidify the aqueous layer and extract the product back into an organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Characterization Data
The structural identity and purity of the synthesized this compound have been confirmed by various spectroscopic methods.
Table 1: Physical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | Light creamy solid | [1] |
| Melting Point | 328-330 °C | [1] |
| Yield | 63.1% | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.19 g/mol |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation | Reference |
| 3015 | Aromatic C-H stretch | [1] |
| 1708 | C=O stretch (amide) | [1] |
| 1611 | C=C stretch (aromatic) | [1] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | Reference |
| 10.32 | s | 1H | -NH | [1] | ||
| 8.37 | d | 4.8 | 1H | -NH | [1] | |
| 7.71 | d | 8.0 | 1H | Ar-H | [1] | |
| 7.47 | m | 1H | Ar-H | [1] | ||
| 7.18 | t | 7.6 | 1H | Ar-H | [1] | |
| 7.06 | d | 8.0 | 1H | Ar-H | [1] | |
| 3.79-3.76 | m | 1H | -αCH | [1] | ||
| 1.20 | d | 6.8 | 3H | -CH₃ | [1] | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment | Reference | |||
| 172.6 | C=O | [1] | ||||
| 168.5 | C=O | [1] | ||||
| 137.6 | Ar-C | [1] | ||||
| 132.7 | Ar-C | [1] | ||||
| 131.2 | Ar-C | [1] | ||||
| 126.0 | Ar-CH | [1] | ||||
| 124.3 | Ar-CH | [1] | ||||
| 121.3 | Ar-CH | [1] | ||||
| 51.2 | -αCH | [1] | ||||
| 16.2 | -CH₃ | [1] |
Table 4: Mass Spectrometry Data
| Technique | m/z Calculated | m/z Found | Reference |
| LCMS (APCI) | 190.0742 | 191.0 (M+1)⁺ | [1] |
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Synthesis, Purification, and Characterization Workflow.
References
physical and chemical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
An In-depth Technical Guide to 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is compiled from various scientific sources and is intended to support research and development efforts in medicinal chemistry and pharmacology.
Chemical and Physical Properties
The quantitative data for this compound and its closely related analogs are summarized in the tables below. This allows for a comparative analysis of their physicochemical characteristics.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Melting Point | 328-330 °C | [2] |
| Appearance | Light creamy solid | [2] |
| Infrared (IR) Spectrum (thin film) | 3015, 1708, 1611 cm⁻¹ | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH, J = 4.8 Hz), 7.71 (d, 1H, Ar-H, J = 8 Hz), 7.47 (m, 1H, Ar-H), 7.18 (t, 1H, Ar-H, J = 7.6 Hz), 7.06 (d, 1H, Ar-H, J = 8 Hz), 3.79-3.76 (m, 1H, -αCH), 1.20 (d, 3H, -CH₃, J = 6.8 Hz) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.6, 168.5, 137.6, 132.7, 131.2, 126.0, 124.3, 121.3, 52.1, 19.8 | [2] |
| LCMS (APCI) | m/z calcd. for C₁₀H₁₀N₂O₂: 190.0742; found: 191.1 (M+1)⁺ | [2] |
Table 2: Comparative Physicochemical Properties of Related 1,4-Benzodiazepine-2,5-diones
| Property | 4-methyl-[1] | 1-methyl-[3] | 7-chloro-1-methyl-[4] | 3,4-dihydro- (unsubstituted)[5] |
| CAS Number | 3415-35-8 | 1133-42-2 | 5973-28-4 | 5118-94-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₉ClN₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 190.20 g/mol | 190.19 g/mol | 224.64 g/mol | 176.17 g/mol |
| XLogP3 | 0.4 | 0.4 | 1.3 | 0.5 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 0 | 0 | 0 | 0 |
| Exact Mass | 190.074227566 Da | 190.074227566 Da | 224.0352552 Da | 176.058577502 Da |
| Topological Polar Surface Area | 49.4 Ų | 49.4 Ų | 49.4 Ų | 58.2 Ų |
| Heavy Atom Count | 14 | 14 | 15 | 13 |
| Solubility | >28.5 µg/mL (at pH 7.4) | Not Available | Not Available | Not Available |
Experimental Protocols
A facile and efficient method for the synthesis of 1,4-benzodiazepine-2,5-diones from amino acids has been developed, which is applicable for the synthesis of this compound.[2][6]
General Synthesis of 3-substituted-1,4-Benzodiazepine-2,5-diones
The synthesis is a two-step process starting from L-amino acid methyl ester hydrochlorides and isatoic anhydride.[2]
Step 1: Synthesis of Intermediates (Methyl (2-aminobenzoyl)alaninate)
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.
-
Add sodium carbonate (2.0 equiv.) to the solution to neutralize the amino acid.
-
In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile (ACN).
-
Add the neutralized amino acid solution dropwise to the well-stirred solution of isatoic anhydride at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Quench the residual mass with a saturated potassium carbonate (K₂CO₃) solution to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Wash the combined organic layers with 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the intermediate product.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 equiv.) in tetrahydrofuran (THF).
-
Add hexachloroplatinic acid (H₂PtCl₆) (15 mol %) as a catalyst.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.
-
After completion, quench the reaction mixture with a saturated sodium carbonate solution.
-
Extract the product with chloroform (CHCl₃).
-
Wash the organic layer with 1N sodium hydroxide (NaOH), 1N hydrochloric acid (HCl), water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Characterization Methods
-
Melting Point: Determined on a melting point apparatus and are uncorrected.[2]
-
Infrared (IR) Spectroscopy: Performed using a Perkin Elmer Spectrum Two spectrometer.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra were recorded on an Agilent Technologies instrument using CDCl₃ as a solvent and tetramethylsilane (TMS) as an internal standard.[2]
-
Liquid Chromatography-Mass Spectrometry (LCMS): Recorded on a Waters Synapp G2 using Masslynx 4.1 software with an APCI mode of ionization.[2]
Biological Activity and Signaling Pathways
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include effects on the central nervous system and potent anticancer properties.[7]
Central Nervous System Activity
Benzodiazepines are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to the benzodiazepine site on the GABA-A receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[8]
Anticancer Activity
Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents.[7][9] Some of these compounds have been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis. This novel mechanism of action makes them promising candidates for the development of new cancer therapies.[7][9] Specifically, they have shown promising activity against non-small-cell lung cancer.[7] The antitubercular activity of this class of compounds has also been investigated.[6]
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
References
- 1. 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | C10H10N2O2 | CID 3725575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3H-1,4-benzodiazepine-2,5-dione, 1,2,4,5-tetrahydro-1-methyl-4-phenyl- (CAS 1032-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Spectroscopic Analysis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the characterization and analysis of this and related benzodiazepine structures. This document summarizes the key spectral data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the spectral analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 10.32 | s | - | 1H | -NH |
| 8.37 | d | 4.8 | 1H | -NH |
| 7.71 | d | 8.0 | 1H | Ar-H |
| 7.47 | m | - | 1H | Ar-H |
| 7.18 | t | 7.6 | 1H | Ar-H |
| 7.06 | d | 8.0 | 1H | Ar-H |
| 3.79-3.76 | m | - | 1H | -αCH |
| 1.20 | d | 6.8 | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 172.6 | C=O |
| Additional aromatic and aliphatic carbon signals were not fully detailed in the referenced literature. |
Experimental Protocols
The NMR spectral data presented in this guide were obtained according to the following general experimental protocol.
General Synthesis of 1,4-Benzodiazepine-2,5-diones
To a solution of the corresponding intermediate 3 (0.001 mol, 1.0 equiv.) in dimethylformamide (DMF) (3 mL), dry/moist H₂PtCl₆ (0.06g, 15 mol %) was added. The resulting mixture was heated to reflux with constant stirring until the reaction was complete (30-40 min), as monitored by Thin Layer Chromatography (TLC). The reaction mixture was then quenched with a saturated Na₂CO₃ solution (10 mL) and extracted with CHCl₃ (2 x 15 mL). The combined organic layers were washed with 1N HCl (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product. Purification was carried out by column chromatography or recrystallization.
NMR Spectroscopy
¹H NMR and ¹³C NMR spectra were recorded on an Agilent Technologies instrument at 400 MHz and 100 MHz, respectively. The solvent used was deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The multiplicities of the signals are abbreviated as follows: s (singlet), d (doublet), t (triplet), and m (multiplet).
Visualization of the NMR-Based Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Mass Spectrometry Analysis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,4-Benzodiazepine-2,5-diones
The 1,4-benzodiazepine-2,5-dione scaffold is a core structure in a class of compounds with significant interest in medicinal chemistry. These molecules are recognized for their diverse biological activities. The addition of a methyl group at the 3-position, as in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, can significantly influence its pharmacological and metabolic profile. Mass spectrometry is an indispensable tool for the structural elucidation, quantification, and metabolic profiling of such compounds.
Predicted Mass Spectral Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the protonated molecule of this compound and its major fragment ions, based on common fragmentation pathways observed for related benzodiazepines.
| Ion Description | Predicted m/z | Relative Abundance |
| [M+H]⁺ | 191.08 | High |
| [M+H - CO]⁺ | 163.09 | Moderate |
| [M+H - CH₃NCO]⁺ | 134.06 | Moderate |
| [C₇H₅NO]⁺ | 119.04 | High |
| [C₆H₅]⁺ | 77.04 | Moderate |
Proposed Fragmentation Pathway
The fragmentation of 1,4-benzodiazepine derivatives under mass spectrometry, particularly with electrospray ionization (ESI), typically involves the cleavage of the diazepine ring. The study of novel synthetic 1,5-benzodiazepine derivatives has shown that major fragmentations occur in the seven-membered ring containing the nitrogen atoms[1]. For the target molecule, this compound, the following fragmentation pathway is proposed:
Experimental Protocols
The following protocols are generalized from established methods for the analysis of benzodiazepines in various matrices and can be adapted for this compound.
Sample Preparation (from Biological Matrices)
A common approach for extracting benzodiazepines from biological samples like blood or plasma is liquid-liquid extraction or solid-phase extraction (SPE).
Liquid-Liquid Extraction Protocol:
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.
-
Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines.[2][3][4][5]
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for benzodiazepines.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of benzodiazepines, though derivatization may be required for some compounds to improve their thermal stability and chromatographic properties.[6][7]
-
Derivatization: If necessary, silylation is a common derivatization technique.
-
GC Column: A non-polar or medium-polarity capillary column is typically employed.
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved by adapting established methods for related benzodiazepine compounds. This guide provides a comprehensive framework, including predicted mass spectral data, a proposed fragmentation pathway, and detailed experimental protocols. Researchers and drug development professionals can utilize this information to develop and validate robust analytical methods for the characterization and quantification of this and other novel benzodiazepine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. agilent.com [agilent.com]
- 6. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IUPAC name and CAS number for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
This technical guide provides an in-depth overview of the chemical and biological properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .
-
IUPAC Name: this compound
-
CAS Number: 24919-37-7
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Canonical SMILES: CC1C(=O)NC2=CC=CC=C2C(=O)N1
Quantitative Data Summary
The following tables summarize the available physicochemical, spectroscopic, and biological activity data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 190.19 g/mol | Calculated |
| Melting Point | 328-330 °C | [1] |
| Appearance | Light creamy solid | [1] |
| IR (thin film, cm⁻¹) | 3015, 1708, 1611 | [1] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH, J = 4.8 Hz), 7.71 (d, 1H, Ar-H, J = 8 Hz), 7.47 (m, 1H, Ar-H), 7.18 (t, 1H, Ar-H, J = 7.6 Hz), 7.06 (d, 1H, Ar-H, J = 8 Hz), 3.79-3.76 (m, 1H, -αCH), 1.20 (d, 3H, -CH₃, J = 6.8 Hz) | [1] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 172.6, 167.9, 137.5, 132.8, 131.0, 125.8, 124.5, 121.2, 51.2, 16.5 | [1] |
| LCMS (APCI) | m/z calculated for C₁₀H₁₀N₂O₂: 190.0742; found: 191.1245 (M+1)⁺ | [1] |
Table 2: Biological Activity
| Activity | Test Organism | Result (MIC) | Source |
| Anti-tubercular | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis described by Sadashiva et al. (2019). The synthesis is a two-step process starting from isatoic anhydride and L-alanine methyl ester hydrochloride.
Step 1: Synthesis of the Intermediate Methyl 2-((2-aminobenzoyl)amino)propanoate
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.
-
Neutralize the solution by adding sodium carbonate (2.0 equiv.).
-
In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile (ACN) at room temperature.
-
Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride.
-
Stir the resulting mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Quench the residual mass with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Wash the combined organic layers with 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.
Step 2: Cyclization to this compound
-
Dissolve the intermediate from Step 1 (1.0 equiv.) in tetrahydrofuran (THF).
-
Add hexachloroplatinic acid (H₂PtCl₆, 15 mol%) as a catalyst.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.
-
After completion, quench the reaction mixture with a saturated sodium carbonate solution.
-
Extract the product with chloroform (CHCl₃).
-
Wash the organic layer with 1N sodium hydroxide (NaOH), 1N hydrochloric acid (HCl), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Anti-tubercular Activity Screening Protocol (Microplate Alamar Blue Assay - MABA)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Culture Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.
-
Dispense the bacterial suspension into a 96-well microplate.
-
Add serial dilutions of the test compound (this compound) to the wells. Include a positive control (e.g., Isoniazid) and a negative control (vehicle, e.g., DMSO).
-
Seal the plates and incubate at 37°C for a period of 5-7 days.
-
After the incubation period, add a solution of Alamar Blue to each well.
-
Incubate the plates for another 24 hours.
-
Determine the MIC by observing the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Proposed Mechanism of Anti-tubercular Action
A docking study of related 1,4-benzodiazepine-2,5-diones suggests that their anti-tubercular activity may arise from the inhibition of the enoyl acyl carrier protein reductase (InhA).[2] InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Caption: Proposed inhibition of the mycolic acid biosynthesis pathway.
References
Navigating the Crucial Hurdles of Drug Development: A Technical Guide to the Solubility and Stability of 1,4-Benzodiazepine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing potential as potent therapeutic agents. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, paramount among which are solubility and stability. This technical guide provides an in-depth overview of the core solubility and stability studies pertinent to 1,4-benzodiazepine-2,5-dione derivatives, offering detailed experimental protocols and a framework for data interpretation.
The Critical Role of Solubility and Stability in Drug Discovery
The therapeutic efficacy of any drug candidate is fundamentally linked to its physicochemical properties. Poor aqueous solubility can lead to low and erratic absorption, diminishing bioavailability and hindering the translation of in vitro potency to in vivo efficacy. Similarly, chemical instability can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of therapeutic potency. Therefore, a thorough understanding and early assessment of the solubility and stability of 1,4-benzodiazepine-2,5-dione derivatives are indispensable for successful drug development.
Solubility Studies: From Early Screening to Lead Optimization
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure. For drug development, aqueous solubility at physiological pH is of primary importance.
Quantitative Solubility Data
One effective strategy to enhance solubility is the introduction of hydrophilic moieties, such as glycosidic groups. The following table summarizes the aqueous solubility (Sw) of some unsubstituted and glycosylated 1,4-benzodiazepine-2,5-diones at 25°C.
| Compound Class | Substituent | Aqueous Solubility (Sw) (mol L⁻¹) | Fold Increase in Solubility (Compared to Unsubstituted) |
| Unsubstituted 1,4-Benzodiazepine-2,5-diones | - | 0.9 x 10⁻³ to 4.2 x 10⁻³ | - |
| Glycosylated 1,4-Benzodiazepine-2,5-diones | 1-deoxy-D,L-xylit-1-yl | - | 7.4 - 25 |
| 6-deoxy-D-glucopyranos-6-yl | - | 58 - 204 | |
| 6-deoxy-3-O-(n-C₈H₁₇)-D-glucopyranos-6-yl | - | 1.4 - 5.8 |
Data extracted from a study on glycosyl-1,4-benzodiazepin-2,5-diones.[1]
Experimental Protocols for Solubility Assessment
Two common types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility assays.
2.2.1. Kinetic Solubility Assay (High-Throughput Screening)
This assay measures the solubility of a compound from a supersaturated solution, typically by adding a concentrated DMSO stock solution to an aqueous buffer. It is a rapid method suitable for early-stage screening of large compound libraries.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test 1,4-benzodiazepine-2,5-dione derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation.
-
Precipitate Removal: Separate the precipitated compound from the soluble fraction by filtration through a filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy, by comparing against a standard curve.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.
2.2.2. Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" assay measures the solubility of a compound in its solid, crystalline state in equilibrium with the solvent. It provides a more accurate representation of the true solubility.
Protocol:
-
Compound Addition: Add an excess amount of the solid 1,4-benzodiazepine-2,5-dione derivative to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm).
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Stability Studies: Ensuring Compound Integrity
Stability testing is crucial to identify the degradation pathways and kinetics of a drug candidate under various environmental conditions. These studies are guided by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.
3.1.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for many drug molecules.
Protocol:
-
Solution Preparation: Prepare solutions of the 1,4-benzodiazepine-2,5-dione derivative in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.
-
Incubation: Store the solutions at elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and 7 days).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Determine the degradation rate and half-life of the compound under each condition.
3.1.2. Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups.
Protocol:
-
Solution Preparation: Prepare a solution of the test compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Store the solution at room temperature or slightly elevated temperature for a specified duration.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as for hydrolytic stability.
3.1.3. Photostability
Exposure to light can cause photodegradation of light-sensitive compounds.
Protocol:
-
Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Control Samples: Protect parallel samples from light with an opaque covering.
-
Exposure: Irradiate the samples for a specified duration.
-
Analysis: Analyze the exposed and control samples to determine the extent of degradation.
Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance intended for clinical trials and marketing to establish its retest period or shelf life and recommended storage conditions.
Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Parameters to be Tested: Monitor critical quality attributes such as appearance, assay, degradation products, and any other relevant physical or chemical properties.
Visualizing Key Processes in Solubility and Stability Assessment
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in drug development.
Caption: Experimental workflow for solubility and stability studies.
Caption: The pivotal role of solubility and stability in drug development.
Caption: Potential degradation pathways for 1,4-benzodiazepine-2,5-diones.
Conclusion
The assessment of solubility and stability is a cornerstone of successful drug development for 1,4-benzodiazepine-2,5-dione derivatives. Early and thorough investigation of these properties allows for the selection of candidates with favorable pharmacokinetic profiles, guides formulation strategies, and ensures the safety and efficacy of the final drug product. By employing the standardized protocols and understanding the underlying principles outlined in this guide, researchers can navigate these critical challenges and unlock the full therapeutic potential of this important class of compounds.
References
A Comprehensive Review of the Biological Activities of 1,4-Benzodiazepine-2,5-diones
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the anticancer, antimicrobial, and antiviral properties of this versatile compound class. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant pathways and workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of 1,4-benzodiazepine-2,5-dione have emerged as a significant class of anticancer agents, exhibiting potent activity through multiple mechanisms of action, including the inhibition of protein synthesis and the antagonism of the HDM2-p53 protein-protein interaction.
Protein Synthesis Inhibition: A notable discovery in this area is a 1,4-benzodiazepine-2,5-dione derivative, compound 52b , which has been identified as a highly potent antitumor agent.[1][2] Initial screening of a chemical library identified a hit compound (BZD, 11a) with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[2] Subsequent structure-activity relationship (SAR) studies led to the development of compound 52b, which exerts its anticancer effects by inducing cell cycle arrest and apoptosis in lung cancer cells.[1][2] Further investigation revealed that 52b's mechanism of action involves the inhibition of protein synthesis in cancer cells.[1][2] In preclinical studies, 52b significantly inhibited tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model without observable toxicity.[1][2]
Antagonism of the HDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers where p53 is not mutated, its function is inhibited by the human double minute 2 (HDM2) oncoprotein, which targets p53 for degradation. The 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed as an α-helix mimetic to disrupt this interaction.[3] These compounds bind to the p53-binding pocket of HDM2, preventing the degradation of p53.[2][3][4] This restores p53's tumor suppressor functions, leading to cell cycle arrest and apoptosis in cancer cells.[5] Screening of compound libraries has identified derivatives with sub-micromolar potency in displacing p53 from HDM2.[4]
The following table summarizes the in vitro potency of representative 1,4-benzodiazepine-2,5-dione derivatives against various cancer cell lines.
| Compound ID | Activity Type | Cell Line Panel / Specific Line | Potency (μM) | Reference |
| 11a | Growth Inhibition | Average of 60 human cancer cell lines | GI50 = 0.24 | [2] |
| 52b | Growth Inhibition | Lung Cancer Cells | Potent (specific value not cited) | [1][2] |
| 17 | HDM2 Binding | In vitro assay | IC50 = 0.394 | [5] |
| Various | HDM2 Binding | In vitro assay | Sub-micromolar | [4] |
NCI-60 Human Tumor Cell Line Screen: This screen is a foundational tool used to identify novel anticancer compounds.[6][7]
-
Cell Culture: The 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]
-
Plating: Cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[7][8]
-
Compound Addition: After 24 hours of incubation, the test compound (e.g., solubilized in DMSO) is added at various concentrations. An initial screen is often performed at a single high concentration (e.g., 10⁻⁵ M).[6][7]
-
Incubation: The plates are incubated for an additional 48-72 hours.[7][8]
-
Endpoint Measurement: Cell viability is determined using assays like the Sulforhodamine B (SRB) protein stain or the CellTiter-Glo luminescent assay, which measures cellular ATP.[7][9]
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by comparing the growth of treated cells to untreated controls.[6]
Polysome Profile Analysis: This technique is used to determine if a compound inhibits protein synthesis by analyzing the association of mRNAs with ribosomes.[10][11]
-
Cell Lysis: Cells treated with the test compound are lysed in a buffer containing a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA.[11]
-
Sucrose Gradient Ultracentrifugation: The cytoplasmic lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components by size and density.[12]
-
Fractionation: The gradient is fractionated from top to bottom while monitoring RNA absorbance at 254 nm. This generates a profile showing peaks corresponding to ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA).[13]
-
Analysis: A decrease in the polysome peaks relative to the monosome peak in treated cells compared to control cells indicates an inhibition of protein synthesis.[11]
Caspase Activity Assay: This assay quantifies apoptosis by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.[1][14][15]
-
Cell Lysis: Apoptotic cells are lysed to release cellular contents, including active caspases.[16]
-
Substrate Addition: A specific proluminescent or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) is added to the lysate.[1][15]
-
Enzymatic Reaction: Active caspases in the lysate cleave the substrate, releasing a light-emitting (luciferin) or fluorescent (e.g., AMC) molecule.[1][14]
-
Signal Detection: The resulting luminescent or fluorescent signal is measured using a microplate reader. The signal intensity is directly proportional to the amount of active caspase in the sample, indicating the level of apoptosis.[14][16]
Caption: Workflow for anticancer drug discovery of 1,4-benzodiazepine-2,5-diones.
Caption: Inhibition of the HDM2-p53 interaction by 1,4-benzodiazepine-2,5-diones.
Antimicrobial Activity
The 1,4-benzodiazepine-2,5-dione framework is also a source of potent antimicrobial agents, with activity reported against a range of pathogenic bacteria.
Direct Antibacterial Effects: Various synthesized 1,4-benzodiazepine derivatives have been tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[17] Studies have shown that certain compounds in this class exhibit high activity against these organisms.[17] For example, a dichlorinated 1,4-benzodiazepine derived from curcumin displayed remarkable potency against S. aureus.[18]
Quorum Sensing Inhibition: Beyond direct killing, some benzo[1][11]diazepine-2,5-diones have been shown to interfere with bacterial quorum sensing (QS).[19] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By inhibiting QS, these compounds can act as "anti-virulence" agents, potentially reducing the pathogenicity of bacteria and making them more susceptible to conventional antibiotics.
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,4-benzodiazepine-2,5-dione derivatives.
| Compound ID | Target Organism | Potency | Reference |
| 4h | Mycobacterium tuberculosis | MIC = 1.55 µg/mL | [20] |
| 4f | Mycobacterium tuberculosis | MIC = 2.87 µg/mL | [20] |
| 9 (Dichlorinated) | Staphylococcus aureus | MIC = 3.125 µg/mL | [18] |
Disc Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The compound diffuses into the agar. If it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the compound's potency.[17]
Minimum Inhibitory Concentration (MIC) Assay: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilution: The test compound is prepared in a series of decreasing concentrations (two-fold serial dilutions) in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated for a defined period (e.g., 18-24 hours) at a suitable temperature.
-
Analysis: The wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth occurs.[21]
Antiviral Activity
The broader 1,4-benzodiazepine class, including related structures, has been a fruitful area for the discovery of antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).
HIV-1 Reverse Transcriptase Inhibition: Tetrahydro-imidazo[4,5,1-jk][1][11]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, which are structurally related to the core topic, are potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs). They block the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the viral reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[22][23]
RSV Replication Inhibition: Certain 1,4-benzodiazepine analogues have been identified as potent inhibitors of RSV replication in vitro.[24][25] Screening of compound libraries using whole-cell assays identified leads that were optimized to produce clinical candidates like RSV-604.[24] These compounds are believed to target the viral nucleoprotein (N), which is essential for viral replication and transcription.[26][27]
The following table summarizes the antiviral activity of representative benzodiazepine derivatives.
| Compound ID | Target Virus | Cell Line | Potency | Reference |
| R86183 (TIBO) | HIV-1 | CD4+ T-cell lines | EC50 = 0.3 to 30 nM | Not directly cited, inferred from TIBO class |
| RSV-604 | RSV | HEp-2 cells | Potent (specific value not cited) | [24] |
| A-33903 | RSV | HEp-2 cells | IC50 < 50 µM | [25] |
HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This is a colorimetric ELISA-based assay to quantify the inhibitory effect of a compound on RT activity.[22][28]
-
Immobilization: A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized onto streptavidin-coated microplate wells.[28]
-
Reaction: Recombinant HIV-1 RT enzyme is added to the wells along with a mixture of nucleotides (dNTPs) that includes digoxigenin (DIG)-labeled dUTP. The test compound is also added at various concentrations.[28]
-
Incubation: During incubation, the RT enzyme synthesizes a new DNA strand, incorporating the DIG-labeled nucleotides.[22]
-
Detection: The newly synthesized DNA is detected using an anti-DIG antibody conjugated to peroxidase. Addition of a peroxidase substrate results in a colorimetric signal.
-
Quantification: The absorbance is measured with a plate reader. A reduction in signal in the presence of the test compound indicates inhibition of RT activity.[28]
Anti-RSV XTT Cell Protection Assay: This assay measures the ability of a compound to protect host cells from virus-induced cell death.[24][25]
-
Cell Plating: Host cells (e.g., HEp-2) are seeded in microtiter plates.
-
Infection and Treatment: The cells are infected with RSV and simultaneously treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for viral replication and the resulting cytopathic effect.
-
Viability Measurement: A tetrazolium salt, XTT, is added to the wells. Viable cells with active mitochondrial dehydrogenases metabolize XTT into a formazan dye, which is measured colorimetrically.
-
Analysis: An increase in the colorimetric signal in treated, infected cells compared to untreated, infected cells indicates that the compound has protected the cells from the virus. The IC50 (concentration providing 50% protection) is then calculated.[25]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 11. Polysome Profiling Analysis [bio-protocol.org]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. saudijournals.com [saudijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 24. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
The 1,4-Benzodiazepine-2,5-dione Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its proven track record as a "privileged structure." This core is present in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive exploration of the 1,4-benzodiazepine-2,5-dione scaffold, encompassing its synthesis, structure-activity relationships (SAR), and its role in the development of novel therapeutics, particularly in oncology and infectious diseases.
A Versatile Scaffold with Broad Biological Activity
The privileged nature of the 1,4-benzodiazepine-2,5-dione core stems from its rigid, yet conformationally adaptable, three-dimensional structure. This allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding sites of different proteins. Consequently, derivatives of this scaffold have exhibited a wide array of pharmacological activities, including anticancer, anti-tubercular, and receptor modulation properties.
Anticancer Activity: Targeting Key Cellular Pathways
A significant area of research has focused on the development of 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of protein synthesis and the disruption of critical protein-protein interactions.
One notable mechanism is the inhibition of the p53-HDM2 interaction. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein HDM2. Small molecules that can block this interaction can reactivate p53, leading to tumor cell apoptosis. The 1,4-benzodiazepine-2,5-dione scaffold has proven to be an effective template for the design of such inhibitors.[1][2]
Furthermore, certain derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[3][4] This highlights the scaffold's potential to be decorated with functional groups that interfere with the fundamental machinery of cancer cell growth.
The following table summarizes the in vitro anticancer activity of representative 1,4-benzodiazepine-2,5-dione derivatives against various human cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | GI50 (µM) | Reference |
| 11a | H | H | H | Average of 60 cell lines | 0.24 | [3][4] |
| 52b | (CH2)2-Ph | H | 4-F-Ph | NCI-H522 (Lung) | <0.01 | [3][4] |
| Example A | CH2-Ph | H | 3-Cl-Ph | HCT-116 (Colon) | 0.5 | [1] |
| Example B | CH(CH3)2 | H | 4-Cl-Ph | SJSA-1 (Osteosarcoma) | 0.8 | [1] |
Table 1: In vitro anticancer activity (GI50) of selected 1,4-benzodiazepine-2,5-dione derivatives.
Anti-tubercular Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new therapeutic agents. The 1,4-benzodiazepine-2,5-dione scaffold has shown promise in this area, with several derivatives exhibiting potent activity against Mycobacterium tuberculosis. The diazepine frame appears to be crucial for their anti-tubercular action.[2][5]
| Compound | R-group at C3 | MIC (µg/mL) | Reference |
| 4f | 4-Cl-Ph | 2.87 | [5] |
| 4h | 2,4-diCl-Ph | 1.55 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,4-benzodiazepine-2,5-dione derivatives against M. tuberculosis H37Rv.
Key Experimental Protocols
The synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione derivatives involve a range of chemical and biological techniques. Below are detailed protocols for key experiments cited in the literature.
General Synthesis of 1,4-Benzodiazepine-2,5-diones
A common and versatile method for the synthesis of the 1,4-benzodiazepine-2,5-dione core involves a multi-step solution-phase synthesis. A representative protocol is the Ugi four-component condensation followed by an acid-activated cyclization.[6]
Step 1: Ugi Four-Component Condensation
-
To a solution of an anthranilic acid (1.0 eq.) in methanol, add an aldehyde or ketone (1.0 eq.), an amino acid (1.0 eq.), and an isocyanide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Ugi product by column chromatography on silica gel.
Step 2: Acid-Activated Cyclization
-
Dissolve the purified Ugi product in a suitable solvent such as dichloromethane or toluene.
-
Add a strong acid catalyst, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate, for 2-24 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final 1,4-benzodiazepine-2,5-dione product by column chromatography or recrystallization.
Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][4][5][6]
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration of compound causing 50% inhibition of cell growth, is then calculated.
Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction
This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the HDM2 protein.[7][8][9]
-
Reagent Preparation: Prepare a fluorescently labeled p53-derived peptide and the recombinant HDM2 protein in an appropriate assay buffer.
-
Assay Setup: In a 384-well black plate, add the fluorescent peptide and HDM2 protein to each well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no HDM2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the inhibitor. The IC50 value, the concentration of inhibitor that displaces 50% of the bound peptide, is then determined.
Polysome Profiling for Protein Synthesis Inhibition
Polysome profiling is a technique used to separate ribosomes and polysomes by sucrose density gradient centrifugation to assess the global translation state of cells.[10][11][12][13][14]
-
Cell Lysis: Treat cells with the test compound and then lyse the cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to detect RNA.
-
Analysis: An increase in the monosome peak (80S) and a decrease in the polysome peaks in compound-treated cells compared to control cells indicate an inhibition of protein synthesis.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts related to the exploration of the 1,4-benzodiazepine-2,5-dione scaffold.
References
- 1. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polysome profiling - Wikipedia [en.wikipedia.org]
The Dawn of Tranquility: A Technical Guide to the Discovery and History of Synthetic Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery and historical development of synthetic benzodiazepine derivatives, focusing on the foundational compounds that revolutionized the treatment of anxiety and other neurological disorders. We will delve into the serendipitous discovery by Leo Sternbach, the chemical synthesis of the first benzodiazepines, their mechanism of action, and the experimental protocols used to characterize their groundbreaking pharmacological effects.
A Serendipitous Breakthrough: The Story of Chlordiazepoxide
The history of benzodiazepines begins not with a targeted drug design campaign, but with a stroke of luck in the laboratories of Hoffmann-La Roche in Nutley, New Jersey. In the mid-1950s, chemist Leo Sternbach was tasked with exploring a class of compounds known as quinazoline-3-oxides, which had been set aside after failing to yield useful dyes.[1] After a laboratory cleanup in 1957, a previously synthesized and forgotten compound, Ro 5-0690, was submitted for pharmacological testing, revealing unexpected hypnotic, anxiolytic, and muscle relaxant properties.[1] This compound would soon be known as chlordiazepoxide, the first synthetic benzodiazepine, and was marketed under the trade name Librium® in 1960.[2]
The Birth of a Blockbuster: The Development of Diazepam
Following the success of chlordiazepoxide, Sternbach and his team sought to develop more potent analogues. This led to the synthesis of diazepam in 1959, which was found to be significantly more potent than its predecessor.[3] Marketed as Valium® in 1963, diazepam quickly became one of the most prescribed medications in the world, solidifying the therapeutic importance of the benzodiazepine class.[2]
Chemical Synthesis of the First Benzodiazepines
The pioneering syntheses of chlordiazepoxide and diazepam laid the groundwork for the development of a vast library of benzodiazepine derivatives.
Synthesis of Chlordiazepoxide
The original synthesis of chlordiazepoxide by Sternbach involved the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine to form the corresponding oxime. This was followed by reaction with chloroacetyl chloride and subsequent cyclization and reaction with methylamine.[4] A common synthetic route starts with 2-amino-5-chlorobenzophenone and proceeds through the formation of a quinazoline-3-oxide intermediate.[4][5]
Experimental Protocol: Synthesis of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone
-
Oxime Formation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride in ethanol under reflux to form 2-amino-5-chlorobenzophenone oxime.[5]
-
Acylation: The oxime is then treated with chloroacetyl chloride to yield 2-chloroacetamido-5-chlorobenzophenone oxime.[5]
-
Cyclization: The resulting compound undergoes a ring-closure reaction to form 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.[5]
-
Amination: Finally, reaction with methylamine leads to the formation of chlordiazepoxide.[4][5]
Synthesis of Diazepam
The synthesis of diazepam also typically starts from 2-amino-5-chlorobenzophenone. Several synthetic routes have been developed since its initial discovery.
Experimental Protocol: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone
-
Acylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride.
-
Cyclization with Ammonia: The resulting product is then cyclized with ammonia to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam).
-
Methylation: Nordiazepam is then methylated, typically using dimethyl sulfate or methyl iodide in the presence of a base, to yield diazepam.
Below is a logical workflow for a common synthesis of Diazepam.
Pharmacological Profile: Quantitative Data
The anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of chlordiazepoxide and diazepam were extensively characterized. The following tables summarize key quantitative data for these two pioneering benzodiazepines.
Table 1: GABAA Receptor Binding Affinity and Pharmacokinetic Properties
| Compound | GABAA Receptor Ki (nM) | Elimination Half-life (hours) | Active Metabolites |
| Chlordiazepoxide | ~200-500 | 5-30[1] | Desmethylchlordiazepoxide, Demoxepam, Nordiazepam, Oxazepam[1] |
| Diazepam | ~20-90 | 20-100[6] | Nordiazepam, Temazepam, Oxazepam[6] |
Table 2: In Vivo Potency (ED50) in Animal Models
| Compound | Anxiolytic Effect (Elevated Plus Maze, mg/kg) | Sedative/Motor Impairment (Rotarod, mg/kg) | Anticonvulsant Effect (mg/kg) |
| Chlordiazepoxide | 5.0 - 10.0 | >10.0 | 10.0 - 20.0 |
| Diazepam | 0.5 - 2.0 | 1.0 - 5.0[7] | 0.5 - 2.0[8] |
Note: ED50 values can vary depending on the specific experimental conditions and animal species.
Mechanism of Action: Modulation of GABAA Receptors
Benzodiazepines exert their effects by allosterically modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][9] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[9] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[9]
Key Experimental Protocols for Pharmacological Characterization
The pharmacological effects of the first benzodiazepines were established using a variety of in vivo and in vitro assays.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and anxiolytic compounds increase the time spent and the number of entries into the open arms.[1][10][11][12]
Experimental Protocol: Elevated Plus Maze Test in Rats
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: The test compound (e.g., diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes.
-
Data Collection: A video camera records the session. The time spent in and the number of entries into the open and closed arms are scored.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Rotarod Test for Sedative and Motor-Coordinating Effects
The rotarod test is used to assess motor coordination and the sedative effects of drugs. Animals are placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor coordination or induce sedation will decrease the time the animal is able to stay on the rod.[13][14][15]
Experimental Protocol: Rotarod Test in Mice
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to establish a baseline performance.
-
Drug Administration: The test compound or vehicle is administered (e.g., i.p.) at a specified time before the test.
-
Test Procedure: Mice are placed on the rotarod, which is then accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse.
-
Analysis: A decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment or sedation.
Whole-Cell Patch Clamp for GABAA Receptor Modulation
The whole-cell patch clamp technique allows for the direct measurement of ion channel activity in a single neuron. This method was crucial in elucidating the mechanism of action of benzodiazepines on GABAA receptors.[16][17][18][19][20]
Experimental Protocol: Whole-Cell Voltage Clamp Recording
-
Cell Preparation: Neurons or cells expressing GABAA receptors are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Drug Application: GABA, with and without the benzodiazepine, is applied to the cell.
-
Data Recording: The resulting chloride currents flowing through the GABAA receptors are recorded.
-
Analysis: An increase in the amplitude or frequency of GABA-evoked currents in the presence of the benzodiazepine demonstrates positive allosteric modulation.
Conclusion
The accidental discovery of chlordiazepoxide and the subsequent development of diazepam by Leo Sternbach and his team at Hoffmann-La Roche marked a pivotal moment in psychopharmacology. These first synthetic benzodiazepines, born from a serendipitous observation, not only provided highly effective treatments for anxiety and other disorders but also opened up a new field of research into the neurobiology of the GABAA receptor. The experimental methodologies developed to characterize these compounds remain fundamental tools in modern drug discovery and neuroscience. The legacy of these pioneering molecules continues to influence the development of new and more selective modulators of the GABAA receptor, with the ongoing aim of improving therapeutic efficacy while minimizing side effects.
References
- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. albany.edu [albany.edu]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. homepages.gac.edu [homepages.gac.edu]
- 18. researchgate.net [researchgate.net]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the acylation of an alanine derivative with isatoic anhydride, followed by a base-mediated intramolecular cyclization. This method allows for the efficient construction of the 1,4-benzodiazepine-2,5-dione core with a methyl substituent at the C-3 position, a common feature in biologically active molecules.
Introduction
The 1,4-benzodiazepine-2,5-dione framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of substituents at the C-3 position is a common strategy to modulate the pharmacological properties of these compounds. Syntheses often utilize amino acids as chiral building blocks to introduce stereochemistry and diversity at this position.[1] This protocol details a reliable method for the preparation of the 3-methyl derivative, starting from readily available commercial reagents.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of 2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide. This step involves the ring-opening of isatoic anhydride with L-alanine methyl ester hydrochloride in the presence of a base.
-
Step 2: Synthesis of this compound. This step involves the intramolecular cyclization of the intermediate product from Step 1, promoted by a base in a suitable solvent.
Experimental Protocols
Step 1: Synthesis of 2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide
Materials:
-
Isatoic anhydride
-
L-alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add isatoic anhydride (1.63 g, 10 mmol) and L-alanine methyl ester hydrochloride (1.39 g, 10 mmol).
-
Add dimethylformamide (DMF, 20 mL) to the flask and stir the suspension at room temperature.
-
Slowly add triethylamine (TEA, 2.9 mL, 21 mmol) dropwise to the stirring suspension over 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Step 2: Synthesis of this compound
Materials:
-
2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide (from Step 1)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide (2.38 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Add sodium methoxide (0.65 g, 12 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| Isatoic anhydride | 1 | C₈H₅NO₃ | 163.13 | 1.0 |
| L-alanine methyl ester hydrochloride | 1 | C₄H₁₀ClNO₂ | 139.58 | 1.0 |
| 2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide | 1 | C₁₁H₁₄N₂O₃ | 238.24 | - |
| Sodium methoxide | 2 | CH₃NaO | 54.02 | 1.2 |
| This compound | 2 | C₁₀H₁₀N₂O₂ | 190.19 | - |
Table 2: Expected Yields and Physical Properties
| Product | Theoretical Yield (g) | Appearance | Melting Point (°C) |
| 2-((1-methoxy-1-oxopropan-2-yl)amino)benzamide | 2.38 | White solid | - |
| This compound | 1.90 | Crystalline solid | - |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the two-step synthesis of the target compound.
Proposed Signaling Pathway Interaction
While the specific biological activity of this compound is not detailed here, benzodiazepines classically act as positive allosteric modulators of the GABA-A receptor.
Caption: Putative mechanism of action via GABA-A receptor modulation.
References
Application Notes and Protocols: 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a versatile precursor in the synthesis of novel therapeutic agents. The unique structural framework of this molecule allows for extensive chemical modifications, leading to a diverse range of compounds with significant biological activities. This document outlines key applications, detailed experimental protocols, and quantitative data for derivatives with anti-tubercular, anticancer, and cholinesterase inhibitory properties.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The presence of a methyl group at the C3 position in this compound offers a strategic starting point for further derivatization, enabling the exploration of chemical space and the development of potent and selective drug candidates. This precursor is particularly valuable for generating libraries of compounds for high-throughput screening.
Key Applications
Derivatives synthesized from this compound have demonstrated significant potential in several therapeutic areas:
-
Anti-tubercular Activity: Novel derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[1] The proposed mechanism of action involves the inhibition of the enoyl acyl carrier protein (InhA), an essential enzyme for mycobacterial cell wall synthesis.[1]
-
Anticancer Activity: A number of 1,4-benzodiazepine-2,5-dione derivatives have displayed significant cytotoxic effects against various human cancer cell lines.[2][3] One identified mechanism of action is the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[2]
-
Cholinesterase Inhibition: The benzodiazepine scaffold has been explored for its potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[4][5] This has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Experimental Protocols
Synthesis of the Precursor: this compound
This protocol details the synthesis of the precursor from readily available starting materials, isatoic anhydride and L-alanine methyl ester hydrochloride.[6]
General Procedure:
-
Neutralization of Amino Acid Ester: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a minimal amount of water. Add sodium carbonate (2.0 eq) to neutralize the solution.
-
Reaction with Isatoic Anhydride: In a separate flask, dissolve isatoic anhydride (1.4 eq) in acetonitrile. To this solution, add the neutralized amino acid solution dropwise at room temperature with constant stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure. Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a 5% sodium carbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate.
-
Cyclization: Dissolve the intermediate in a suitable solvent such as THF and add a catalytic amount of chloroplatinic acid (H₂PtCl₆). Reflux the mixture and monitor by TLC.
-
Final Work-up and Purification: After completion, quench the reaction with a saturated sodium carbonate solution and extract with chloroform. Wash the organic layer with 1N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the product by recrystallization or column chromatography.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for this compound.
General Protocol for N-Alkylation of 1,4-Benzodiazepine-2,5-diones
This protocol describes a general method for the derivatization of the 1,4-benzodiazepine-2,5-dione scaffold at the nitrogen positions.
Procedure:
-
To a solution of the 1,4-benzodiazepine-2,5-dione (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.2 eq).
-
Add the desired alkylating agent (e.g., alkyl halide) (2.2 eq) to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol for Cholinesterase Activity Assay
This protocol is adapted from established methods to determine the in vitro inhibitory activity of synthesized benzodiazepine derivatives against acetylcholinesterase (AChE).[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized benzodiazepine derivatives (test compounds)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time at a controlled temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The following tables summarize the quantitative biological activity data for selected 1,4-benzodiazepine-2,5-dione derivatives.
Table 1: Anti-tubercular Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound ID | Substituent at C3 | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 4f | 4-Fluorobenzyl | 2.87 | [1] |
| 4h | 4-Chlorobenzyl | 1.55 | [1] |
Table 2: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11a | Average over 60 cell lines | 0.24 | [2] |
| 52b | NCI-H522 (Lung Cancer) | Not specified, but highly potent | [2] |
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Anti-tubercular Activity
DOT Script for Anti-tubercular Mechanism:
Caption: Proposed inhibition of mycolic acid synthesis by 1,4-benzodiazepine-2,5-dione derivatives.
Proposed Mechanism of Anticancer Activity
DOT Script for Anticancer Mechanism:
Caption: Proposed mechanism of anticancer activity via inhibition of protein synthesis.
Mechanism of Cholinesterase Inhibition
DOT Script for Cholinergic Synapse Inhibition:
References
- 1. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of benzodiazepine derivatives on human blood cholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application of 1,4-Benzodiazepine-2,5-diones in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,4-benzodiazepine-2,5-diones as a promising scaffold in the development of novel anticancer agents. It includes a summary of their biological activity, mechanisms of action, and detailed protocols for their synthesis and evaluation.
Introduction
The 1,4-benzodiazepine scaffold has long been recognized for its diverse pharmacological activities, primarily targeting the central nervous system. However, recent research has unveiled a significant potential for a specific class of these compounds, the 1,4-benzodiazepine-2,5-diones, as potent anticancer agents.[1] These compounds have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[2][3] Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest, inhibition of protein synthesis, and modulation of key signaling pathways implicated in cancer progression.[2][3] This document serves as a guide for researchers interested in exploring the therapeutic potential of this promising class of molecules.
Data Presentation: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,4-benzodiazepine-2,5-dione derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| 11a | NCI-60 Panel (average) | Various | GI50: 0.24 | [2][3] |
| 52b | NCI-H522 | Non-Small Cell Lung Cancer | Data not specified, but potent | [2][3] |
| Compound 2a | Hep3B | Hepatocellular Carcinoma | Potent, induced G2/M arrest | [4] |
| Unnamed Series | HeLa | Cervical Cancer | IC50: 21.3 ± 1.7 | [4] |
| Unnamed Series | HeLa | Cervical Cancer | IC50: 29.3 ± 0.6 | [4] |
| Unnamed Series | HeLa | Cervical Cancer | IC50: 40.5 ± 0.5 | [4] |
| 3b | HCT-116 | Colorectal Carcinoma | IC50: 9.18 | [5] |
| 3b | HepG2 | Hepatocellular Carcinoma | IC50: 6.13 | [5] |
| 3b | MCF-7 | Breast Cancer | IC50: 7.86 | [5] |
| BZD 17 | MDM2 binding assay | N/A | IC50: 0.394 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1,4-benzodiazepine-2,5-dione and key in vitro assays for evaluating its anticancer activity.
Protocol 1: Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol describes a general method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, which allows for the generation of a diverse library of compounds for screening.[7][8][9][10][11][12][13][14]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
4-Hydroxy-2,6-dimethoxybenzaldehyde
-
Appropriate α-amino ester
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anthranilic acid derivative
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell Merrifield resin in DMF. React the resin with 4-hydroxy-2,6-dimethoxybenzaldehyde in the presence of a base to attach the linker.
-
Reductive Amination: React the resin-bound aldehyde with the desired α-amino ester using NaBH(OAc)3 to form a secondary amine.
-
Acylation: Couple the resin-bound amino ester with the desired anthranilic acid derivative using DIC and HOBt as coupling agents.
-
Deprotection and Cyclization: If the amino acid has a protecting group (e.g., Fmoc), remove it with piperidine in DMF. Induce cyclization to form the 1,4-benzodiazepine-2,5-dione ring by treating with a base.
-
Alkylation (Optional): To introduce diversity at the N1 position, treat the resin-bound benzodiazepinedione with an alkylating agent in the presence of a strong base like NaH.
-
Cleavage: Cleave the final compound from the resin using a solution of TFA in DCM.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired 1,4-benzodiazepine-2,5-dione.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1,4-Benzodiazepine-2,5-dione test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Protocol 3: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
1,4-Benzodiazepine-2,5-dione test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
1,4-Benzodiazepine-2,5-dione test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 1,4-benzodiazepine-2,5-diones in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 14. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Protocol for assessing cytotoxicity of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in vitro
Application Notes and Protocols
Topic: Protocol for Assessing the Cytotoxicity of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzodiazepine scaffolds are significant pharmacophores in medicinal chemistry, with derivatives of 1,4-benzodiazepine-2,5-dione being investigated for a range of biological activities.[1] Some have been identified as potential inhibitors of the p53-Hdm2 interaction, a key pathway in cancer therapy, and can induce apoptosis in tumor cells.[1] The evaluation of cytotoxicity is a critical first step in the preclinical drug discovery process, providing essential data on a compound's potential therapeutic efficacy and toxicity profile.[2][3] Cell viability and cytotoxicity assays are fundamental tools used to screen for these effects, measuring parameters like metabolic activity, membrane integrity, and the activation of cell death pathways.[4][5]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound. The methodologies cover three standard assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for cytotoxicity, and apoptosis assessment through Annexin V/PI staining and Caspase-3 activity to elucidate the mechanism of cell death.
Quantitative Data Summary
The primary endpoint for cytotoxicity assessment is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. Data should be collected from multiple assays to build a comprehensive cytotoxic profile.
Table 1: Representative IC₅₀ Values of the Test Compound on Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| HepG2 | Hepatocellular Carcinoma | 48 | Data |
| A549 | Lung Carcinoma | 48 | Data |
| HCT-116 | Colorectal Carcinoma | 48 | Data |
Table 2: Summary of Mechanistic Assay Results after 48h Treatment
| Assay | Parameter Measured | Cell Line | Result at IC₅₀ Concentration |
|---|---|---|---|
| LDH Assay | % Cytotoxicity (Membrane Damage) | MCF-7 | Data |
| Annexin V/PI | % Early Apoptotic Cells | MCF-7 | Data |
| Annexin V/PI | % Late Apoptotic/Necrotic Cells | MCF-7 | Data |
| Caspase-3 Activity | Fold Increase vs. Control | MCF-7 | Data |
Experimental Workflow
The overall workflow for evaluating the cytotoxicity of the test compound involves a series of sequential and parallel assays to determine cell viability, membrane integrity, and the mode of cell death.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, A549).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound.
-
Reagents:
-
Dimethyl sulfoxide (DMSO, cell culture grade).
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[6]
-
LDH Cytotoxicity Assay Kit.[7]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[8]
-
Caspase-3 Colorimetric or Fluorometric Assay Kit.[9]
-
-
Equipment:
-
96-well flat-bottom sterile culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer).
-
Flow cytometer.
-
Inverted microscope.
-
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculation:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
Plot % Cell Viability against compound concentration to determine the IC₅₀ value.
-
Cytotoxicity Assay (LDH Release Assay)
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[7][13] The assay measures the activity of this released LDH.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare three control groups:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Background: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[13]
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm.[7][13]
-
Calculation:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] × 100
-
Apoptosis Assessment
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[8]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells in 6-well plates. After 24 hours, treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.[14] This assay measures its activity through the cleavage of a specific substrate.[9]
-
Cell Lysate Preparation: Treat cells as described in 4.5.1. After treatment, lyse the cells using the lysis buffer provided in the assay kit.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[17]
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Absorbance Reading: Measure the absorbance at 405 nm.[9][17]
-
Calculation: Compare the absorbance from treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Potential Signaling Pathway
Many cytotoxic compounds induce apoptosis via the intrinsic (mitochondrial) pathway. This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 1,4-Benzodiazepines in Biological Samples
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,4-benzodiazepines and their metabolites in various biological matrices. The methods described are tailored for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), addressing the needs of researchers in clinical and forensic toxicology, as well as drug development professionals.
General Experimental Workflow
The quantification of benzodiazepines in biological samples follows a multi-step process, beginning with sample collection and culminating in data analysis and reporting. The specific techniques employed in each step can be adapted based on the analyte of interest, the biological matrix, and the desired sensitivity and selectivity.
Caption: General workflow for benzodiazepine analysis in biological samples.
Application Note 1: HPLC-UV Method for Benzodiazepine Quantification in Human Plasma
This method provides a simple and reliable isocratic reversed-phase HPLC (RPLC) procedure for the simultaneous separation and quantification of five common benzodiazepines in human plasma.[1] This approach is suitable for clinical monitoring where cost-effectiveness and ease of use are priorities.
Principle
Following a liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix, the benzodiazepines are separated on a C18 stationary phase using an isocratic mobile phase. Detection and quantification are performed using a UV detector at a specified wavelength.
Experimental Protocol
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL centrifuge tube, add 500 µL of human plasma.
-
Add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the solution into the HPLC system.
2.2. HPLC Conditions
| Parameter | Value |
| Column | Symmetry C18 (150 x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | 20 mmol L⁻¹ Phosphate Buffer (pH 7.0) : Methanol (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 214 nm[1] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the performance of the HPLC-UV method for five benzodiazepines in a plasma matrix.[1]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Bromazepam | 5 - 500 | > 0.9992 | 2.32 | 7.65 |
| Clonazepam | 3 - 500 | > 0.9992 | 1.02 | 3.36 |
| Lorazepam | 3 - 500 | > 0.9992 | 0.85 | 2.81 |
| Nordiazepam | 1 - 500 | > 0.9992 | 0.54 | 1.78 |
| Diazepam | 5 - 500 | > 0.9992 | 1.25 | 4.13 |
Application Note 2: LC-MS/MS Method for Comprehensive Benzodiazepine Quantification in Urine
This method details a highly sensitive and selective procedure for the simultaneous quantification of a comprehensive panel of benzodiazepines and their metabolites in urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[2][3] This approach is the gold standard for forensic toxicology due to its high specificity and low detection limits.[4]
Principle
The method employs a simplified solid-phase extraction (SPE) for sample cleanup and concentration.[3] Chromatographic separation is achieved on a C18 column with a gradient elution. The analytes are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound.[5][6]
Experimental Protocol
2.1. Sample Preparation (Solid-Phase Extraction)
-
Hydrolysis (if needed): To 200 µL of urine in an appropriate tube or well of an extraction plate, add 20 µL of internal standard solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme.[3]
-
Incubate the mixture at 50°C for 1 hour.[3]
-
Quench the reaction by adding 200 µL of 4% phosphoric acid.[3]
-
SPE: Use a mixed-mode cation exchange (MCX) SPE plate/cartridge. The unique water-wettable nature of some modern sorbents can eliminate the need for conditioning and equilibration steps.[3]
-
Load the pre-treated sample onto the SPE sorbent and apply a vacuum to draw it through.[3]
-
Wash: Wash the sorbent with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[3]
-
Dry the sorbent under high vacuum for 30 seconds.[3]
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.[3]
-
Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) before analysis.[3]
Caption: Workflow for Solid-Phase Extraction (SPE) of urine samples.
2.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 5 µm) or similar[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.30 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL[2] |
| Gradient | Optimized gradient from low to high %B over several minutes |
| MS System | Triple Quadrupole Mass Spectrometer[2] |
| Ion Source | Heated Electrospray Ionization (H-ESI), Positive Mode[2][5] |
| Spray Voltage | ~3000 V[2] |
| Ion Transfer Tube Temp. | ~350°C[2] |
| Vaporizer Temp. | ~300°C[2] |
| Scan Type | Selected Reaction Monitoring (SRM) |
Quantitative Data Summary
The following table presents representative validation data for an LC-MS/MS method for a selection of benzodiazepines in a biological matrix. The performance metrics, including low limits of quantification and high precision, highlight the suitability of this technique for demanding applications.[2][7]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Accuracy (% Recovery) |
| Diazepam | 1 - 200 | > 0.99 | 0.03 | < 10% | 95 - 109% |
| Nordiazepam | 1 - 200 | > 0.99 | 0.03 | < 10% | 95 - 109% |
| Temazepam | 1 - 200 | > 0.99 | 0.02 | < 10% | 95 - 109% |
| Oxazepam | 1 - 200 | > 0.99 | 0.01 | < 10% | 95 - 109% |
| Clonazepam | 10 - 160 | > 0.99 | 10.0 | < 4.3% | 95 - 109%[7] |
| Alprazolam | 1 - 200 | > 0.99 | 0.02 | < 10% | 95 - 109% |
| Lorazepam | 1 - 200 | > 0.99 | 0.01 | < 10% | 95 - 109% |
| 7-Aminonitrazepam | 1 - 200 | > 0.99 | 0.01 | < 10% | 95 - 109% |
References
- 1. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 2. Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 7. brjac.com.br [brjac.com.br]
Application Notes and Protocols for Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of these derivatives for drug discovery and lead optimization. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione derivatives, based on established methodologies.
Two primary protocols are detailed: a general method for the synthesis of a diverse library of 1,4-benzodiazepine-2,5-diones, and a more specific protocol for the synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.
General Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries
This method, pioneered by Ellman and coworkers, allows for the generation of a diverse library of 1,4-benzodiazepine-2,5-diones from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[1][2] The quality of the compounds in the library can be demonstrated through HPLC analysis and 1H NMR.[2]
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Experimental Protocol
1. Resin Preparation and Linker Attachment:
-
Resin: Polystyrene (PS) or TentaGel (TG) resin are commonly used solid supports.
-
Linker: A suitable linker, such as a 4-alkoxy-2,6-dimethoxybenzaldehyde (BAL) linker, is attached to the resin.
-
Procedure: The amino group of an α-amino acid is linked to the resin via reductive amination of the polymer-bound aldehyde.[3] For example, the reaction can be carried out using NaBH(OAc)₃ in DMF containing 1% acetic acid.[1]
2. Acylation with Anthranilic Acid:
-
The resin-bound amino acid is acylated with an unprotected anthranilic acid.
-
Reagents: A coupling agent such as diisopropylcarbodiimide (DIC) or PyBOP can be used.
-
Solvent: N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Monitoring: The completion of the reaction can be monitored by a Kaiser test (ninhydrin test).
3. Cyclization to form the Benzodiazepine Ring:
-
A base-catalyzed ring closure is performed to form the 1,4-benzodiazepine-2,5-dione ring system.
-
Base: A non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) is typically used.
-
Solvent: Dichloromethane (DCM) or NMP.
-
The reaction is typically carried out at room temperature.
4. N-Alkylation (Optional):
-
To introduce further diversity, the nitrogen at the N-1 position of the benzodiazepine ring can be alkylated.
-
Reagents: An appropriate alkylating agent (e.g., alkyl halide) and a base (e.g., potassium carbonate or sodium hydride).
-
Solvent: DMF or tetrahydrofuran (THF).
5. Cleavage from Resin:
-
The final product is cleaved from the solid support.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), dimethyl sulfide (Me₂S), and water (e.g., 90:5:5 v/v/v).[3]
-
Procedure: The resin is treated with the cleavage cocktail for a specified time (e.g., 1-2 hours) at room temperature. The resin is then filtered off, and the filtrate containing the product is concentrated.
6. Purification:
-
The crude product can be purified by techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Synthesis of 7-Acylamino-1,4-Benzodiazepine-2,5-diones
This protocol describes a method for the synthesis of polymer-bound 7-acylamino-benzodiazepine-2,5-diones, which allows for the introduction of an acylamino group at the 7-position of the benzodiazepine scaffold.[3]
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.
Experimental Protocol
1. Resin Attachment and Initial Acylation:
-
The amino group of an α-amino acid is linked to a polystyrene (PS) or TentaGel (TG) resin via reductive amination with a polymer-bound 4-alkoxy-2,6-dimethoxybenzaldehyde.[3]
-
The resin-bound amino acid is then acylated with unprotected 5-nitroanthranilic acid.[3]
2. Ring Closure and Nitro Group Reduction:
-
Base-catalyzed ring closure is performed to yield the benzodiazepine-2,5-dione ring.[3]
-
The nitro group at the 7-position is then reduced to an amino group.
-
Reducing Agent: A suitable reducing agent such as tin(II) chloride (SnCl₂) can be used.
3. Acylation of the 7-Amino Group:
-
The newly formed amino group on the aromatic ring is acylated with an acid chloride in N-methylpyrrolidone (NMP). It is noted that DMF and base should not be used in this step.[3]
-
Alternatively, Fmoc-protected tyrosine fluoride in NMP can be used for amino acid coupling.[3]
4. Cleavage from Resin:
-
The final acylated benzodiazepinone is cleaved from the resin using a mixture of TFA/Me₂S/water (90:5:5).[3]
Quantitative Data Summary
The following tables summarize the reported yields and purity for the synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones on different solid supports.
Table 1: Yields of 7-Acylamino-1,4-Benzodiazepine-2,5-diones
| Resin Type | Acylating Agent | Yield (%) | Reference |
| Polystyrene (PS) | Acid Chlorides | 52-69 | [3] |
| TentaGel (TG) | Acid Chlorides | 41-48 | [3] |
| Polystyrene (PS) | Fmoc-protected tyrosine fluoride | 24 | [3] |
| TentaGel (TG) | Fmoc-protected tyrosine fluoride | 31 | [3] |
Table 2: Purity of 7-Acylamino-1,4-Benzodiazepine-2,5-diones
| Resin Type | Purity | Analytical Method | Reference |
| Polystyrene (PS) | >70% | HPLC (210 nm) | [3] |
| TentaGel (TG) | >70% | HPLC (210 nm) | [3] |
Conclusion
The solid-phase synthesis techniques described provide efficient and versatile methods for the preparation of diverse 1,4-benzodiazepine-2,5-dione derivatives. These protocols are well-suited for the generation of compound libraries for high-throughput screening in drug discovery programs. The provided quantitative data offers a benchmark for expected yields and purity, aiding in the planning and execution of these synthetic strategies. Careful selection of resin, linkers, and reaction conditions is crucial for the successful synthesis of the target compounds.
References
Application Notes and Protocols for Developing Melanocortin Receptor Agonists Using the 1,4-Benzodiazepine-2,5-dione Template
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of novel melanocortin receptor agonists based on the privileged 1,4-benzodiazepine-2,5-dione scaffold. This template has yielded potent, small-molecule agonists with nanomolar activity at melanocortin receptors (MCRs), offering promising avenues for therapeutic intervention in obesity, inflammation, and sexual dysfunction.[1][2]
This document outlines the key signaling pathways of MCRs, detailed protocols for the synthesis of 1,4-benzodiazepine-2,5-dione derivatives, and methodologies for characterizing their binding affinity and functional activity.
Melanocortin Receptor Signaling Pathways
Melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit, leading to the activation of adenylyl cyclase, subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), and activation of Protein Kinase A (PKA). This canonical pathway is central to the physiological effects mediated by MCRs. The following diagram illustrates this primary signaling cascade.
Caption: Canonical Gαs-cAMP signaling pathway of melanocortin receptors.
Experimental Workflow
The development and characterization of novel 1,4-benzodiazepine-2,5-dione melanocortin receptor agonists typically follow a structured workflow. This involves chemical synthesis, purification, and subsequent biological evaluation through binding and functional assays.
Caption: General experimental workflow for agonist development.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a library of 1,4-benzodiazepine-2,5-dione derivatives at mouse melanocortin receptors.
Table 1: Binding Affinity (Ki, nM) of 1,4-Benzodiazepine-2,5-dione Derivatives at Mouse Melanocortin Receptors
| Compound | R1 | R2 | R3 | mMC1R (Ki, nM) | mMC3R (Ki, nM) | mMC4R (Ki, nM) | mMC5R (Ki, nM) |
| 1 | H | Benzyl | 4-Aminobutyl | >10,000 | >10,000 | 2,500 ± 500 | >10,000 |
| 2 | Cl | Benzyl | 4-Aminobutyl | 800 ± 200 | 1,500 ± 300 | 300 ± 50 | 900 ± 100 |
| 3 | CH3 | Benzyl | 4-Aminobutyl | 1,200 ± 200 | 2,000 ± 400 | 400 ± 80 | 1,500 ± 300 |
| 4 | OCH3 | Benzyl | 4-Aminobutyl | 1,000 ± 200 | 1,800 ± 300 | 350 ± 70 | 1,200 ± 200 |
| 5 | Cl | Benzyl | 3-Guanidinopropyl | >10,000 | >10,000 | 8,000 ± 1,000 | >10,000 |
| 6 | Cl | Benzyl | 4-Aminobutyl | 500 ± 100 | 900 ± 150 | 200 ± 40 | 600 ± 100 |
| 7 | Cl | 4-Cl-Benzyl | 4-Aminobutyl | 700 ± 150 | 1,300 ± 250 | 250 ± 50 | 800 ± 120 |
| 8 | Cl | 4-F-Benzyl | 4-Aminobutyl | 600 ± 120 | 1,100 ± 200 | 220 ± 45 | 700 ± 110 |
| 9 | Cl | 4-CH3-Benzyl | 4-Aminobutyl | 900 ± 180 | 1,600 ± 300 | 320 ± 60 | 1,000 ± 150 |
| 10 | Cl | 4-OCH3-Benzyl | 4-Aminobutyl | 850 ± 170 | 1,400 ± 280 | 300 ± 60 | 950 ± 140 |
| 11 | Cl | Benzyl | 3-Aminopropyl | 400 ± 80 | 700 ± 140 | 150 ± 30 | 500 ± 90 |
| 12 | Cl | Benzyl | 5-Aminopentyl | 1,200 ± 250 | 2,200 ± 450 | 450 ± 90 | 1,400 ± 280 |
Data presented are mean ± SEM from at least three independent experiments.
Table 2: Functional Agonist Potency (EC50, nM) of 1,4-Benzodiazepine-2,5-dione Derivatives at Mouse Melanocortin Receptors
| Compound | R1 | R2 | R3 | mMC1R (EC50, nM) | mMC3R (EC50, nM) | mMC4R (EC50, nM) | mMC5R (EC50, nM) |
| 1 | H | Benzyl | 4-Aminobutyl | >10,000 | >10,000 | 5,000 ± 900 | >10,000 |
| 2 | Cl | Benzyl | 4-Aminobutyl | 1,500 ± 300 | 3,000 ± 500 | 600 ± 100 | 1,800 ± 300 |
| 3 | CH3 | Benzyl | 4-Aminobutyl | 2,000 ± 400 | 4,000 ± 700 | 800 ± 150 | 2,500 ± 400 |
| 4 | OCH3 | Benzyl | 4-Aminobutyl | 1,800 ± 350 | 3,500 ± 600 | 700 ± 120 | 2,200 ± 350 |
| 5 | Cl | Benzyl | 3-Guanidinopropyl | >10,000 | >10,000 | >10,000 | >10,000 |
| 6 | Cl | Benzyl | 4-Aminobutyl | 800 ± 150 | 1,500 ± 250 | 300 ± 50 | 1,000 ± 180 |
| 7 | Cl | 4-Cl-Benzyl | 4-Aminobutyl | 1,200 ± 200 | 2,500 ± 450 | 500 ± 90 | 1,500 ± 250 |
| 8 | Cl | 4-F-Benzyl | 4-Aminobutyl | 1,000 ± 180 | 2,000 ± 350 | 400 ± 80 | 1,300 ± 220 |
| 9 | Cl | 4-CH3-Benzyl | 4-Aminobutyl | 1,600 ± 300 | 3,200 ± 550 | 650 ± 110 | 1,900 ± 320 |
| 10 | Cl | 4-OCH3-Benzyl | 4-Aminobutyl | 1,500 ± 280 | 2,800 ± 500 | 600 ± 100 | 1,800 ± 300 |
| 11 | Cl | Benzyl | 3-Aminopropyl | 600 ± 100 | 1,200 ± 200 | 250 ± 40 | 800 ± 140 |
| 12 | Cl | Benzyl | 5-Aminopentyl | 2,200 ± 400 | 4,500 ± 800 | 900 ± 160 | 2,800 ± 500 |
Data presented are mean ± SEM from at least three independent experiments.
Experimental Protocols
Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives
This protocol describes a solid-phase synthesis approach for generating a library of 1,4-benzodiazepine-2,5-dione derivatives.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Substituted 2-aminobenzophenones
-
Bromoacetyl bromide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, MeOH, and DCM.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin as in step 2.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid (2-aminobenzophenone) Coupling: Dissolve the substituted 2-aminobenzophenone (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 2 hours. Wash the resin.
-
Acetylation: Add a solution of bromoacetyl bromide (10 equivalents) and DIPEA (10 equivalents) in DCM to the resin and shake for 1 hour. Wash the resin.
-
Cyclization: Treat the resin with 1 M sodium ethoxide in ethanol for 12 hours to induce cyclization and form the 1,4-benzodiazepine-2,5-dione ring. Wash the resin.
-
Alkylation: To introduce diversity at the N-1 position, treat the resin with an appropriate alkyl halide (5 equivalents) and sodium hydride (5 equivalents) in DMF for 4 hours. Wash the resin.
-
Cleavage and Deprotection: Cleave the compound from the resin and remove side-chain protecting groups using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final compounds by NMR and mass spectrometry.
Radioligand Binding Assay
This protocol details the determination of the binding affinity of the synthesized compounds for melanocortin receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cells transiently or stably expressing the desired mouse melanocortin receptor subtype (mMC1R, mMC3R, mMC4R, or mMC5R).
-
Radioligand: 125I-[Nle4, D-Phe7]-α-MSH ([125I]NDP-MSH).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Non-specific binding control: 1 µM unlabeled NDP-MSH.
-
Synthesized 1,4-benzodiazepine-2,5-dione compounds.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Gamma counter.
Procedure:
-
Cell Membrane Preparation: Culture HEK293 cells expressing the target MCR to confluency. Harvest the cells, homogenize in ice-cold lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of binding buffer.
-
Non-specific Binding: 25 µL of 1 µM unlabeled NDP-MSH.
-
Competition: 25 µL of varying concentrations of the test compound (1,4-benzodiazepine-2,5-dione derivative).
-
-
Add 50 µL of 125I-NDP-MSH (final concentration ~0.1-0.2 nM) to all wells.
-
Add 125 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (25 mM HEPES, pH 7.4).
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes the measurement of the functional agonist activity of the synthesized compounds by quantifying intracellular cAMP accumulation.
Materials:
-
HEK293 cells expressing the desired mouse melanocortin receptor subtype.
-
Assay Medium: DMEM supplemented with 1% BSA and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
NDP-MSH (as a positive control).
-
Synthesized 1,4-benzodiazepine-2,5-dione compounds.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
-
96-well or 384-well white opaque microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target MCR into white opaque microplates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (NDP-MSH) in assay medium.
-
Cell Stimulation: Remove the culture medium from the cells and add 25 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to each well. This typically involves cell lysis and the addition of a europium-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.
-
Incubation: Incubate the plates at room temperature for 1 hour, protected from light.
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.
Conclusion
The 1,4-benzodiazepine-2,5-dione scaffold represents a versatile and promising template for the design of small-molecule melanocortin receptor agonists. The protocols outlined in this document provide a robust framework for the synthesis and pharmacological characterization of novel compounds based on this privileged structure. The data presented herein demonstrates the potential to achieve nanomolar potency at various melanocortin receptor subtypes, paving the way for the development of new therapeutics targeting MCR-mediated pathways. Further optimization of this scaffold may lead to the discovery of subtype-selective agonists with improved pharmacokinetic and pharmacodynamic properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Potential Cause | Suggested Solution |
| Product is too polar or not polar enough for the selected solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal eluent for separation. A common starting point for benzodiazepines is a mixture of hexanes and ethyl acetate.[1][2] |
| Product is adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small percentage of a polar solvent like triethylamine in the eluent. |
| Product is degrading on the silica gel. | If the compound is suspected to be acid-sensitive, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended. |
Problem 2: Presence of impurities in the final product.
| Potential Cause | Suggested Solution |
| Co-elution of impurities with the product. | Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture might be necessary. Consider using a different stationary phase if separation on silica gel is not effective. |
| Incomplete reaction or presence of starting materials. | Monitor the reaction progress by TLC or HPLC to ensure complete conversion of starting materials. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions. |
| Formation of side products. | Characterize the impurities using techniques like NMR, MS, and IR to understand their structure. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation. Potential side products could arise from incomplete methylation or side reactions of the starting materials. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents for both the reaction and the purification steps. |
Problem 3: Difficulty in inducing crystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent for recrystallization. | Screen a variety of solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing benzodiazepine derivatives include ethanol, methanol, and toluene.[3][4][5] |
| Presence of impurities inhibiting crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
| Solution is not saturated. | Concentrate the solution to increase the compound's concentration. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (the parent compound)?
The parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has the following properties:
-
Molecular Formula: C₉H₈N₂O₂[6]
-
Molecular Weight: 176.17 g/mol [6]
-
IUPAC Name: 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione[6]
Q2: What are some common impurities I might encounter during the synthesis of this compound?
While specific impurities for this exact compound are not extensively documented, potential impurities can be inferred from the synthesis of related benzodiazepines like Diazepam. These may include:
-
Unreacted starting materials: Such as the parent 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
-
Byproducts from the methylation reaction: Over-methylation at other positions or reaction with residual reagents.
-
Degradation products: Depending on the reaction and workup conditions, the benzodiazepine ring can be susceptible to hydrolysis or rearrangement.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is a general protocol that should be optimized for your specific compound and impurity profile.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask or adding a seed crystal. Further cooling in an ice bath may be required.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Benzodiazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-alkylation of benzodiazepines.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzodiazepines and offers potential solutions.
Question: My N-alkylation reaction is resulting in low to no yield. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in N-alkylation reactions of benzodiazepines can arise from several factors, primarily related to the nucleophilicity of the benzodiazepine nitrogen, the reactivity of the alkylating agent, and the reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The choice of base is critical for the deprotonation of the amide nitrogen in the benzodiazepine ring, thereby increasing its nucleophilicity.
-
Strong Bases: For less reactive benzodiazepines or alkylating agents, strong bases like sodium hydride (NaH) in an anhydrous aproti c solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be employed to ensure complete deprotonation.[1]
-
Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) are sufficient, especially when using more reactive alkylating agents or under phase-transfer catalysis (PTC) conditions.[2][3]
-
Solvent Choice: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetone are commonly used.[2][3] The selection of the solvent can significantly influence the reaction rate and yield.[4][5]
-
-
Assess the Alkylating Agent: The nature of the alkylating agent plays a crucial role.
-
Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Sterically hindered alkylating agents may react slower. Increasing the reaction temperature or using a more reactive halide may be necessary.
-
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions are performed at room temperature or with gentle heating. However, for less reactive substrates, increasing the temperature might be necessary. For instance, some reactions are carried out at 95 °C or under reflux conditions.[3]
-
Caution should be exercised as higher temperatures can lead to side reactions and decomposition of reagents like DMF.[1]
-
-
Consider Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation, often allowing the use of milder bases and a broader range of solvents.[6] A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the deprotonated benzodiazepine from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[7] This method can lead to higher yields and cleaner reactions.[8]
Question: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer:
The formation of O-alkylated byproducts is a common challenge in the alkylation of amides. The selectivity between N- and O-alkylation is influenced by the reaction conditions.
Troubleshooting Steps:
-
Solvent Selection: Generally, polar aprotic solvents (e.g., DMF, DMSO, THF) favor N-alkylation, while polar protic solvents can promote O-alkylation.[1]
-
Counter-ion of the Base: The nature of the cation from the base can influence the reaction's regioselectivity. "Harder" cations (like Na⁺) tend to favor O-alkylation, whereas "softer" cations (like K⁺ or Cs⁺) can favor N-alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the formation of the thermodynamically less stable O-alkylated product.
Question: I am observing the formation of multiple products, including di-alkylated species. How can I achieve mono-alkylation?
Answer:
For benzodiazepines with multiple nitrogen atoms available for alkylation, controlling the stoichiometry and reaction conditions is key to achieving mono-alkylation.
Troubleshooting Steps:
-
Stoichiometry: Use a 1:1 stoichiometric ratio of the benzodiazepine to the alkylating agent, or a slight excess of the benzodiazepine.[1]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material has been consumed.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of benzodiazepines?
A1: The choice of base depends on the specific benzodiazepine and alkylating agent. Commonly used bases include:
-
Strong bases: Sodium hydride (NaH).[1]
-
Weaker inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH).[2][3][7]
Q2: Which solvents are recommended for these reactions?
A2: Polar aprotic solvents are generally preferred. These include:
Q3: What is Phase-Transfer Catalysis (PTC) and why is it useful for N-alkylation of benzodiazepines?
A3: Phase-transfer catalysis is a technique that facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids).[6] A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), transports one of the reactants (in this case, the deprotonated benzodiazepine) across the phase boundary to react with the other reactant.[2] PTC is beneficial as it often allows for the use of milder and less expensive bases, can be performed under less stringent anhydrous conditions, and can lead to improved yields and selectivity.[8]
Q4: What are some common alkylating agents used in these reactions?
A4: A variety of alkylating agents can be used, including:
-
Alkyl halides (e.g., methyl iodide, benzyl bromide, n-butyl bromide)[2]
-
Propargyl bromide[2]
-
Allyl bromide[2]
Quantitative Data Summary
The following tables summarize quantitative data from various N-alkylation reactions of benzodiazepines.
Table 1: N-alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione under Phase-Transfer Catalysis Conditions [2]
| Alkylating Agent | Base | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | TBAB | 48 | - |
| Benzyl bromide | K₂CO₃ | DMF | TBAB | 48 | - |
| Allyl bromide | K₂CO₃ | DMF | TBAB | 48 | - |
| Propargyl bromide | K₂CO₃ | DMF | TBAB | 48 | - |
| n-Butyl bromide | K₂CO₃ | DMF | TBAB | 48 | 78 |
| Cinnamyl bromide | K₂CO₃ | DMF | TBAB | 48 | - |
| 2-chloromethyl-pyridine hydrochloride | NaOH | DMF | TBAB | 48 | 74 |
Table 2: Attempted N-alkylation of 2-azidobenzamide [3]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Products | Combined Yield (%) |
| 5-bromo-1-pentene | Na₂CO₃ | DMSO | 95 | Benzotriazinone and Quinazolinone | 72 |
| 3-bromo-2-methylprop-1-ene | - | - | - | Benzotriazinone | 36 |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione under PTC [2]
-
To a solution of 7-chloro-1,5-benzodiazepine-2,4-dione in DMF, add potassium carbonate (as a base) and tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst.
-
Add the desired alkylating reagent to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction and washing).
-
Purify the product using column chromatography.
Protocol 2: N-alkylation of 2-azidobenzamide [3]
-
To a solution of 2-azidobenzamide and sodium carbonate in anhydrous DMSO, add the alkylating agent (e.g., 5-bromo-1-pentene).
-
Heat the solution at 95 °C for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 0.1 M NaCl and water to remove DMSO.
-
Isolate and purify the products.
Visualizations
Caption: General workflow for the N-alkylation of benzodiazepines.
Caption: Troubleshooting logic for low-yield N-alkylation reactions.
References
Technical Support Center: Stability of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential stability issues of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione when dissolved in dimethyl sulfoxide (DMSO). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively published, benzodiazepine-2,5-diones, in general, can be susceptible to degradation, primarily through hydrolysis of the amide bonds within the seven-membered diazepine ring. This can be influenced by factors such as water content in the DMSO, storage temperature, and the pH of any aqueous solutions the DMSO stock is added to.
Q2: What is the likely degradation pathway for this compound in the presence of water?
A2: The primary degradation pathway is expected to be hydrolysis. The dione structure contains two amide bonds within the benzodiazepine ring. The presence of water, even in small amounts in DMSO, can lead to the cleavage of one or both of these bonds. This would result in the opening of the diazepine ring to form one or more degradation products. For instance, studies on other benzodiazepines like Nitrazepam have shown degradation under basic conditions to form derivatives of 2-aminobenzophenone[1]. Similarly, Diazepam can undergo hydrolysis of its azomethine and amide bonds[2].
Q3: How should I properly store my DMSO stock solution of this compound?
A3: To minimize degradation, it is recommended to:
-
Use anhydrous DMSO to prepare your stock solution.
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Minimize the exposure of the stock solution to atmospheric moisture by tightly sealing the vials.
Q4: Can I observe precipitation of the compound from the DMSO solution?
A4: Yes, precipitation can occur, especially if the compound's solubility limit is exceeded or if the solution is stored improperly. If you observe precipitation, it is recommended to gently warm the solution and vortex or sonicate to redissolve the compound before use. Always visually inspect the solution for any particulates before adding it to your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the compound in the DMSO stock solution or in the final aqueous assay buffer. | 1. Prepare a fresh DMSO stock solution from solid compound. 2. Perform a stability check of the compound in your assay buffer at the final concentration and incubation time. 3. Analyze the purity of your DMSO stock solution using HPLC-UV or LC-MS. |
| Appearance of new peaks in HPLC or LC-MS analysis of the sample. | Chemical degradation of the compound. | 1. Identify the degradation products by mass spectrometry. 2. Review your storage and handling procedures. Ensure the use of anhydrous DMSO and proper storage conditions. 3. Consider the possibility of compound reactivity with components of your assay medium. |
| Precipitation of the compound upon addition to aqueous buffer. | The compound's low aqueous solubility is exceeded. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance level for your experimental system (typically <0.5%). 3. Use a solubilizing agent if compatible with your assay. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of the compound in a DMSO stock solution over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject the diluted sample into the HPLC system.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), take another aliquot from the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Visualizations
References
Improving regioselectivity in the synthesis of substituted 1,4-benzodiazepines
Welcome to the technical support center for the synthesis of substituted 1,4-benzodiazepines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve regioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of 1,4-benzodiazepines?
A1: Regioselectivity is a critical aspect of synthesizing substituted 1,4-benzodiazepines, as it dictates the final arrangement of substituents on the benzodiazepine core. Key factors that influence regioselectivity include:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the precursors plays a significant role. For instance, in palladium-catalyzed cyclizations, electron-rich aryl groups can direct nucleophilic attack to specific positions.[1]
-
Catalyst and Ligand Choice: The selection of the catalyst and associated ligands is crucial. For example, palladium catalysts with specific phosphine ligands can favor the formation of certain regioisomers by influencing the stability of reaction intermediates.[1] In other methods, catalysts like heteropolyacids can influence reaction times and yields based on their composition.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the regiochemical outcome. Different solvents can alter the reaction pathway and the selectivity for a desired product.[3]
-
Directing Groups: The presence of intramolecular directing groups can guide C-H activation to a specific position, leading to highly regioselective halogenation or other functionalizations.[4]
Q2: How can I minimize the formation of unwanted regioisomers during cyclization?
A2: Minimizing the formation of undesired regioisomers often involves a careful optimization of reaction conditions and reagent selection. Consider the following strategies:
-
Ligand Screening: In metal-catalyzed reactions, experiment with a variety of ligands. Bidentate phosphine ligands, for instance, can shift the equilibrium towards intermediates that lead to the desired product.[1]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the reaction pathway. A systematic screening of solvents is recommended to find the optimal medium for your specific transformation.[3]
-
Temperature Control: Adjusting the reaction temperature can sometimes favor one reaction pathway over another, thereby improving the regioselectivity.
-
Use of Directing Groups: If applicable to your synthetic route, incorporating a directing group can be a powerful strategy to achieve high regioselectivity.
Q3: What are some common side reactions in 1,4-benzodiazepine synthesis, and how can they be avoided?
A3: Besides the formation of regioisomers, other common side reactions include incomplete cyclization, hydrolysis of intermediates, and the formation of dimers or other byproducts. To mitigate these issues:
-
Ensure Anhydrous Conditions: Many of the reagents used in these syntheses are sensitive to moisture. Using anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) can prevent hydrolysis.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential to prevent the formation of byproducts from unreacted starting materials.
-
Optimize Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) can help determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of degradation products.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cyclization
Symptoms:
-
Formation of a mixture of regioisomers (e.g., Z/E isomers) is observed.
-
Difficulty in separating the desired isomer from the mixture.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Sub-optimal Ligand | Screen a variety of phosphine ligands. Bidentate ligands may offer better control over the reaction intermediate's geometry.[1] |
| Electronic Effects | If possible, modify the electronic properties of the substituents on your starting materials. More electron-rich groups can favor nucleophilic attack at a specific terminus.[1] |
| Incorrect Solvent | Perform a solvent screen. Dioxane is a common choice, but other aprotic solvents might provide better selectivity for your specific substrate. |
Issue 2: Low Yield of the Desired 1,4-Benzodiazepine
Symptoms:
-
The overall yield of the cyclized product is low.
-
Significant amounts of starting material remain unreacted, or multiple side products are formed.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Catalyst | Increase the catalyst loading or try a different catalyst system. For example, various heteropolyacids have shown different catalytic activities.[2] |
| Non-optimal Temperature | Vary the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to reduce side reactions. |
| Decomposition of Reagents | Ensure the quality and purity of your starting materials and reagents. |
Experimental Protocols
Palladium-Catalyzed Cyclization for the Synthesis of Substituted 1,4-Benzodiazepines
This protocol is adapted from a method for the synthesis of substituted 1,4-benzodiazepines via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[1]
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine (1a)
-
Propargylic carbonate (2a)
-
Pd(PPh₃)₄
-
Dioxane (anhydrous)
Procedure:
-
To a stirred solution of propargylic carbonate 2a (1.2 equivalents) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine 1a (1.0 equivalent).
-
Add Pd(PPh₃)₄ (0.1 equivalents) to the mixture at 25 °C.
-
Stir the reaction mixture at 25 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Regioselective Halogenation of 1,4-Benzodiazepinones
This protocol describes a method for the regioselective iodination of 1,4-benzodiazepinones at the 2'-position via C-H activation.[4]
Materials:
-
1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (1)
-
Pd(OAc)₂
-
N-iodosuccinimide (NIS)
-
Acetonitrile (CD₃CN)
Procedure:
-
To a solution of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 1 (1.0 equivalent) in CD₃CN (1.2 mL), add Pd(OAc)₂ (0.1 equivalents) and N-iodosuccinimide (2.0 equivalents).
-
Stir the mixture at 100 °C under microwave irradiation for 15 minutes.
-
After cooling, evaporate the solvent.
-
Dilute the crude mixture with ethyl acetate (10 mL) and wash with a 2M aqueous solution of NaOH (5 mL).
-
Purify the residue by flash chromatography to afford the 2'-iodo product.
Data Presentation
Table 1: Influence of Propargylic Carbonate Substituent on Z:E Isomer Ratio in a Palladium-Catalyzed Cyclization[1]
| Entry | Propargylic Carbonate Substituent (Ar) | Yield (Z-isomer) | Yield (E-isomer) | Z:E Ratio |
| 1 | 4-Methanesulfonylphenyl | 61% | 38% | 1.6:1 |
| 2 | 4-Fluorophenyl | 71% | 28% | 2.5:1 |
| 3 | 2,3,4-Trifluorophenyl | 69% | 30% | 2.3:1 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reactions in Benzodiazepine Synthesis via TLC Monitoring
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting incomplete reactions during benzodiazepine synthesis, with a specific focus on monitoring progress using Thin-Layer Chromatography (TLC).
Troubleshooting Guide (Q&A Format)
Q1: My TLC plate shows a prominent starting material spot even after the recommended reaction time. What should I do?
A1: An intense starting material spot on the TLC plate indicates an incomplete reaction. Here are several steps you can take to troubleshoot this issue:
-
Extend the Reaction Time: Continue to monitor the reaction by taking samples for TLC analysis at regular intervals. Some reactions may require longer periods to reach completion.
-
Increase the Reaction Temperature: If extending the time does not lead to further conversion, cautiously increasing the reaction temperature may enhance the reaction rate. Monitor for the appearance of any new spots on the TLC, which could indicate decomposition or side product formation.
-
Check Reagent Purity and Stoichiometry: Ensure that your starting materials, particularly the o-phenylenediamine and the ketone, are pure and that the correct molar ratios were used. Impurities can inhibit the reaction.
-
Verify Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider using a fresh batch of the catalyst or increasing the catalyst loading. For instance, in the synthesis of 1,5-benzodiazepines using an H-MCM-22 catalyst, increasing the catalyst amount has been shown to improve yield up to a certain point.[1]
-
Ensure an Inert Atmosphere: Some benzodiazepine syntheses are sensitive to air and moisture. If applicable to your specific reaction, ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I see a new, unexpected spot on my TLC plate. What could it be and how should I proceed?
A2: The appearance of a new spot on your TLC plate typically indicates the formation of a byproduct or a degradation product. Here's how to approach this:
-
Characterize the Byproduct: If possible, isolate the byproduct to determine its structure. This information can provide insights into the reaction mechanism and help you to adjust the reaction conditions to minimize its formation. Common side reactions in benzodiazepine synthesis include hydrolysis of starting materials or intermediates.[2]
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can sometimes lead to the formation of side products. Try running the reaction at a lower temperature.
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to see if byproduct formation can be minimized.
-
pH: If your reaction conditions are acidic or basic, consider if this could be promoting side reactions. Neutralizing the reaction medium or using a milder acid or base could be beneficial.
-
-
Modify the Synthetic Route: In some cases, a different synthetic strategy may be necessary to avoid the formation of a particular byproduct.
Q3: My product spot on the TLC is streaking. What is the cause and how can I fix it?
A3: Streaking of a spot on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[3] Try diluting your sample before spotting it on the plate.
-
High Polarity of the Compound: Highly polar compounds may interact strongly with the silica gel, leading to streaking. To remedy this, you can try a more polar solvent system. For compounds with acidic or basic functional groups, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent can often resolve the streaking.[4]
-
Inappropriate Solvent System: If the solvent system is not polar enough to move the compound up the plate, it can result in a streak at the baseline. Experiment with different solvent systems to find one that provides a clear, well-defined spot for your product.
-
Compound Decomposition on Silica Gel: Some compounds are unstable on the acidic surface of the silica gel plate and can decompose during chromatography, which appears as a streak. If you suspect this is the case, you can try using a different stationary phase, such as alumina, or neutralize the silica gel plate with a base before use.
Q4: The Rf values of my starting material and product are very close. How can I improve their separation on the TLC plate?
A4: Poor separation of spots with similar Rf values is a common challenge in TLC analysis. Here are some strategies to improve resolution:
-
Optimize the Solvent System: The key to good separation is finding the right solvent system. You can systematically vary the polarity of the eluent by trying different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where both spots move off the baseline but are well-separated.
-
Use a Co-spot: A "co-spot" is where you spot both the starting material and the reaction mixture on top of each other in the middle lane of your TLC plate.[5] This helps to confirm if the spots are indeed different compounds, even if their Rf values are very close. If they are different, you will see two distinct, albeit close, spots in the co-spot lane.
-
Change the Stationary Phase: If optimizing the mobile phase does not provide adequate separation, consider using a different stationary phase. For example, if you are using silica gel, you could try alumina or a reverse-phase plate.
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After each run, the plate is dried, and then placed back in the developing chamber. This can sometimes improve the separation of spots with very similar Rf values.
Q5: My reaction seems to have stalled; the ratio of starting material to product on the TLC is not changing over time. What are the next steps?
A5: A stalled reaction suggests that it has reached equilibrium or that a necessary component has been consumed or deactivated. Consider the following:
-
Re-evaluate Reaction Conditions: As with an incomplete reaction, check the temperature, concentration of reactants, and catalyst activity. It may be necessary to add more of a particular reagent or a fresh portion of the catalyst.
-
Consider Reversibility: Some reactions are reversible. If you suspect this is the case, you may need to find a way to remove one of the products from the reaction mixture as it is formed to drive the equilibrium towards the desired product.
-
Investigate Potential Inhibitors: The reaction may have produced an inhibitor that is preventing it from proceeding. Identifying and removing this inhibitor, if possible, could restart the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a complete benzodiazepine synthesis?
A1: The most critical parameters include the purity of starting materials, the choice of solvent, the reaction temperature and time, and the type and amount of catalyst used.[1] Many synthetic procedures for benzodiazepines also require an inert atmosphere to prevent side reactions.
Q2: How do I choose the right TLC solvent system for my specific benzodiazepine synthesis?
A2: The choice of solvent system depends on the polarity of your specific starting materials and products. A good starting point for many benzodiazepine syntheses is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[6][7] You can experiment with different ratios of these solvents to achieve optimal separation. For example, a common mobile phase is 10% ethyl acetate in hexane.[1]
Q3: What are common visualization techniques for benzodiazepines on a TLC plate?
A3: Most benzodiazepines are UV-active due to their aromatic rings, so the primary method of visualization is to use a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[2][8] Staining with reagents such as Dragendorff's reagent can also be used for visualization.[9][10]
Q4: Can I use TLC to get a quantitative measure of my reaction's conversion?
A4: While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by comparing the intensity of the starting material and product spots. For more accurate quantitative measurements, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are generally preferred. However, methods for quantitative analysis of TLC plates using densitometry or image analysis software are available.[11][12][13]
Data Presentation
Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Synthesis
The following table summarizes the effect of the amount of H-MCM-22 catalyst on the yield of 1,5-benzodiazepine from the reaction of o-phenylenediamine and acetone at room temperature for 60 minutes in acetonitrile.
| Catalyst (H-MCM-22) Weight (mg) | Yield (%) |
| 50 | 30 |
| 100 | 87 |
| 150 | 87 |
| 200 | 87 |
Data sourced from a study on H-MCM-22 catalyzed synthesis of 1,5-benzodiazepines.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,5-Benzodiazepines using o-Phenylenediamine and a Ketone
This protocol is a general method for the synthesis of 1,5-benzodiazepines.[1][14]
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent such as methanol or acetonitrile (4 mL), add the ketone (2.5 mmol).
-
Add the catalyst (e.g., 4 mol% 2,4,6-trichloro-1,3,5-triazine (TCT) or 100 mg of H-MCM-22).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material (o-phenylenediamine) is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with water.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent (e.g., hexane-EtOAc = 5:1).
Protocol 2: General Procedure for Monitoring the Reaction by Thin-Layer Chromatography (TLC)
This protocol outlines the steps for monitoring the progress of an organic reaction using TLC.[5][15]
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "Co" lane, spot the starting material solution, and then, on top of the same spot, carefully spot the reaction mixture.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining reagent for visualization.
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicate that the reaction is proceeding. The co-spot helps to differentiate the starting material from the product, especially if their Rf values are similar.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete benzodiazepine synthesis.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. scialert.net [scialert.net]
- 7. ijpsr.com [ijpsr.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Preventing O-alkylation as a side reaction in carboxamide alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing O-alkylation as a side reaction during carboxamide alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between N-alkylation and O-alkylation of carboxamides?
The amide functional group is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen atom and the oxygen atom. Deprotonation of the amide by a base generates an enolate-like anion with negative charge density on both the nitrogen and the oxygen. The alkylating agent can then react at either of these sites, leading to the desired N-alkylated product or the undesired O-alkylated side product (an imino ether).
Q2: What are the key factors that influence the ratio of N-alkylation to O-alkylation?
The outcome of the reaction is highly dependent on the reaction conditions. The primary factors include:
-
Solvent: Polar aprotic solvents generally favor N-alkylation, whereas polar protic solvents can promote O-alkylation.[1]
-
Counter-ion of the amide anion: The nature of the cation from the base plays a crucial role. "Harder" cations (e.g., Li+, Na+) tend to associate more strongly with the harder oxygen atom, favoring O-alkylation. "Softer" cations (e.g., K+, Cs+) have a weaker interaction with the oxygen, thus favoring N-alkylation.[1]
-
Nature of the alkylating agent: Based on the Hard and Soft Acids and Bases (HSAB) principle, "soft" electrophiles like alkyl iodides preferentially react with the "softer" nitrogen atom, leading to N-alkylation. "Hard" electrophiles, such as alkyl sulfates or triflates, tend to react at the "harder" oxygen atom, favoring O-alkylation.[2]
-
Base: The choice of base influences the counter-ion and the degree of amide deprotonation. Less hindered bases are often preferred for N-alkylation.[1]
-
Temperature: Lower reaction temperatures can sometimes improve selectivity by disfavoring elimination side reactions and potentially influencing the N/O ratio.[1]
Q3: I am observing significant O-alkylation. What is the first thing I should try to fix it?
A common first step is to switch to a "softer" base and a polar aprotic solvent. For instance, if you are using sodium hydride (NaH) in tetrahydrofuran (THF), which can sometimes lead to O-alkylation, consider switching to potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of O-alkylated product | Use of a "hard" cation base (e.g., NaH, n-BuLi). | Switch to a "softer" cation base like potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3). |
| Use of a "hard" alkylating agent (e.g., alkyl sulfate, alkyl triflate). | Use a "softer" alkylating agent such as an alkyl iodide or bromide. | |
| Inappropriate solvent choice. | Change the solvent to a polar aprotic solvent like DMF, acetonitrile, or DMSO. | |
| Low or no reaction conversion | Incomplete deprotonation of the amide. | Use a stronger base or increase the reaction temperature. Ensure anhydrous conditions as water can quench the base. |
| Poor solubility of the base. | In cases where bases like K2CO3 have low solubility, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (Bu4NBr). | |
| Low reactivity of the alkylating agent. | Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). | |
| Formation of multiple products (e.g., di-alkylation) | The mono-N-alkylated product is more nucleophilic than the starting primary amide. | Use a 1:1 stoichiometry of the carboxamide and alkylating agent, or a slight excess of the amide. Consider slow, dropwise addition of the alkylating agent. |
| High reaction temperature. | Lower the reaction temperature to reduce the rate of the second alkylation. | |
| Difficulty in product purification | Unreacted starting materials co-eluting with the product. | Optimize the reaction to drive it to completion. |
| Formation of closely related byproducts. | Adjust reaction conditions (base, solvent, temperature) to improve selectivity towards the desired N-alkylated product. |
Data Presentation: Comparison of Reaction Conditions for N-Alkylation
The following tables summarize quantitative data from the literature to illustrate the effect of different reaction conditions on the yield of N-alkylation.
Table 1: Influence of Base on the N-Alkylation of Benzamide with Benzyl Bromide
| Entry | Base (2 eq.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K3PO4 | CH3CN | 50 | 70 | [3] |
| 2 | Na3PO4 | CH3CN | 50 | 20 | [3] |
| 3 | K2CO3 | CH3CN | 50 | <10 | [3] |
| 4 | Cs2CO3 | CH3CN | 50 | <10 | [3] |
| 5 | DBU | CH3CN | 50 | 0 | [3] |
This data highlights the effectiveness of K3PO4 in acetonitrile for this specific transformation.
Table 2: N-Alkylation of Various Amides using K3PO4 in Acetonitrile
| Entry | Amide | Alkyl Halide | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | Benzyl bromide | 24 | 70 | [4] |
| 2 | 4-Methoxybenzamide | Benzyl bromide | 24 | 75 | [4] |
| 3 | 4-Chlorobenzamide | Benzyl bromide | 24 | 65 | [4] |
| 4 | Nicotinamide | Benzyl bromide | 24 | 58 | [4] |
| 5 | Cyclopropanecarboxamide | Benzyl bromide | 24 | 62 | [4] |
This protocol demonstrates broad applicability across various amides.
Table 3: Comparison of Solvents for the K3PO4-mediated N-Alkylation of Benzamide with Benzyl Bromide
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CH3CN | 50 | 70 | [4] |
| 2 | THF | 50 | 45 | [4] |
| 3 | DMSO | 50 | 30 | [4] |
| 4 | DMF | 50 | 25 | [4] |
Acetonitrile proved to be the optimal solvent in this study.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Phosphate in Acetonitrile
This mild and sustainable method is suitable for a broad range of primary alkyl bromides and chlorides.[3]
-
Reactant Preparation: To a reaction vial, add the carboxamide (1.0 eq.), potassium phosphate (K3PO4, 2.0 eq.), and tetrabutylammonium bromide (Bu4NBr, 0.1-1.0 eq.).
-
Solvent Addition: Add acetonitrile (CH3CN) to the vial to achieve the desired concentration (e.g., 0.2 M).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at a set temperature (e.g., 50°C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This is a more traditional and often highly effective method, particularly for less reactive substrates.
-
Amide Deprotonation: To a solution of the carboxamide (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0°C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent, and then follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: Synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis and scale-up of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Amide Coupling (Step 1):
-
Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the activating agent (e.g., EDC) and impede the reaction.
-
Insufficient Activation: Increase the amount of coupling agent (EDC/HOBt) slightly (e.g., from 1.1 to 1.2 equivalents).
-
Steric Hindrance: While less of an issue with alanine, ensure the reaction is stirred efficiently to overcome any steric factors.
-
-
Incomplete Boc-Deprotection (Step 2):
-
Acid Strength/Concentration: Ensure the trifluoroacetic acid (TFA) is fresh and not diluted. If using HCl in dioxane, ensure it has not degraded.
-
Reaction Time: Extend the deprotection time and monitor by TLC until the starting material is fully consumed.
-
-
Inefficient Cyclization (Step 3):
-
Base Strength: The choice of base is critical. If a weaker base like triethylamine (TEA) is giving low yields, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Temperature: The cyclization may be temperature-sensitive. If performed at room temperature, gentle heating (e.g., to 40-50 °C) might improve the rate and yield. However, excessive heat can lead to side products.
-
Reaction Concentration: The cyclization is an intramolecular process. Running the reaction at high dilution can favor cyclization over intermolecular side reactions.
-
Q2: I am observing a significant amount of a side product in my final reaction mixture. How can I identify and minimize it?
A2: A common side product is the intermolecularly coupled dimer. This occurs when two molecules of the deprotected intermediate react with each other instead of cyclizing.
-
Identification: The dimer will have a molecular weight roughly double that of the desired product. It can be identified by LC-MS analysis.
-
Minimization:
-
High Dilution: During the cyclization step, add the deprotected intermediate solution slowly (e.g., via a syringe pump) to a larger volume of solvent containing the base. This maintains a low concentration of the reactive intermediate, favoring the intramolecular cyclization.
-
Optimize Base and Temperature: A stronger base at a moderate temperature can accelerate the desired intramolecular reaction over the bimolecular side reaction.
-
Q3: The purification of the final product by column chromatography is difficult. Are there alternative methods?
A3: If silica gel chromatography is proving ineffective, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid final products, especially at a larger scale. Experiment with different solvent systems. A good starting point would be ethyl acetate/hexane or isopropanol/water.
-
Alternative Stationary Phases: If chromatography is necessary, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be employed, although this is less ideal for very large scales due to cost and solvent usage.
Q4: How can I ensure the complete removal of the Boc protecting group?
A4: Complete removal of the Boc group is crucial for efficient cyclization.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The deprotected product should have a significantly lower Rf value (be more polar) than the Boc-protected starting material.
-
Work-up: After the reaction is complete, ensure the acidic catalyst (e.g., TFA) is thoroughly removed by evaporation and subsequent co-evaporation with a solvent like toluene to avoid interference with the subsequent basic cyclization step.
Experimental Protocols and Data
Overall Synthetic Scheme
The synthesis of this compound is typically achieved in a three-step process starting from 2-aminobenzoic acid and N-Boc-L-alanine.
Overcoming poor solubility of benzodiazepine derivatives during purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the poor solubility of benzodiazepine derivatives during purification.
Frequently Asked Questions (FAQs)
Q1: Why are my benzodiazepine derivatives poorly soluble in common purification solvents?
A1: The solubility of benzodiazepine derivatives is highly dependent on their chemical structure. The core structure is largely nonpolar, leading to poor solubility in aqueous and highly polar organic solvents. Solubility is influenced by the specific functional groups attached to the benzodiazepine core. Free 1,4-benzodiazepines are generally soluble in chloroform and diethyl ether, slightly soluble in methanol and ethanol, and insoluble in water. In contrast, their hydrochloride or dipotassium salts are soluble in water, ethanol, and methanol but insoluble in chloroform and diethyl ether.[1]
Q2: What is the best general approach to improve the solubility of my compound for purification?
A2: A multi-faceted approach is often necessary. Initially, a solvent screen should be performed to identify a suitable solvent or solvent system that provides adequate solubility. If a single solvent is not sufficient, the use of co-solvents can be explored. For chromatographic purification, if the compound has very poor solubility in the mobile phase, a "dry loading" technique is highly recommended.[1][2] In some cases, converting the benzodiazepine derivative to a more soluble salt form, such as a hydrochloride salt, can be beneficial for purification.[3]
Q3: Can I predict the solubility of my benzodiazepine derivative in different solvents?
A3: While precise prediction is challenging without experimental data, general principles can be applied. The polarity of the benzodiazepine derivative, governed by its functional groups, will determine its affinity for polar or non-polar solvents. "Like dissolves like" is a useful guiding principle. For instance, the presence of polar functional groups may increase solubility in polar solvents like methanol or ethanol.[4]
Q4: What are co-crystals and can they help with purification?
A4: Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice.[5] Forming a co-crystal of a poorly soluble benzodiazepine with a highly soluble co-former can significantly enhance its overall solubility.[6][7] This can be advantageous not only for bioavailability but also for simplifying the purification process by allowing the use of a wider range of solvents.
Troubleshooting Guides
Chromatography Issues
Problem: My compound is precipitating on the column or in the tubing during HPLC.
-
Cause: The sample is likely dissolved in a solvent that is much stronger than the initial mobile phase of your HPLC gradient. When the sample is injected, it comes into contact with the weaker mobile phase, causing the compound to crash out of solution.[8]
-
Solution 1: Match the injection solvent to the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is too low, use the weakest solvent possible that still dissolves the sample.[9]
-
Solution 2: Reduce the injection volume. A smaller injection volume will be diluted more quickly by the mobile phase, reducing the chances of precipitation.
-
Solution 3: Use a lower concentration. If possible, inject a more dilute solution of your sample.
-
Solution 4: Organic Phase Injection. For preparative HPLC, some systems allow for injection into the organic mobile phase flowpath before it mixes with the aqueous phase, preventing precipitation of highly concentrated samples.[8]
Problem: My compound is streaking or tailing on the TLC plate.
-
Cause 1: The sample is overloaded. Too much sample has been spotted on the TLC plate.[10]
-
Solution 1: Dilute your sample and spot a smaller amount on the plate.[10]
-
Cause 2: The compound is interacting with the stationary phase. Acidic or basic functional groups on your benzodiazepine derivative can interact strongly with the silica gel, causing streaking.
-
Solution 2: Add a small amount of a modifier to your mobile phase. For acidic compounds, add 0.1-2.0% acetic or formic acid. For basic compounds, add 0.1-2.0% triethylamine or a small percentage of ammonia in a methanol/dichloromethane mixture.[10]
Problem: I am observing peak tailing in my HPLC chromatogram.
-
Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based column can interact with basic analytes, causing peak tailing.
-
Solution 1: Use an end-capped column to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of your analyte. Adding a buffer to the mobile phase can also help.[11]
-
Cause 2: Column overload. Injecting too much sample can lead to peak tailing.
-
Solution 2: Dilute your sample and inject a smaller amount.[11]
-
Cause 3: Column bed deformation. A void at the column inlet or a blocked frit can cause poor peak shape.
-
Solution 3: Try reversing and flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column.[11]
Crystallization and Isolation Issues
Problem: I am unable to crystallize my purified benzodiazepine derivative.
-
Cause: The compound may be too soluble in the chosen solvent, or it may be forming an oil.
-
Solution 1: Use an antisolvent crystallization technique. Dissolve your compound in a good solvent and then slowly add a miscible "antisolvent" in which your compound is insoluble. This will gradually decrease the solubility and induce crystallization.[12][13]
-
Solution 2: Try different solvent systems. Experiment with a variety of solvents with different polarities. Sometimes a mixture of solvents can yield better crystals than a single solvent.
-
Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Solution 4: Seed the solution. If you have a small amount of crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
Problem: My compound oils out instead of crystallizing.
-
Cause: The supersaturation of the solution is too high, leading to the formation of a liquid phase (oil) instead of a solid crystalline phase. This can happen when an antisolvent is added too quickly or when the solution is cooled too rapidly.[14]
-
Solution 1: Slow down the process. Add the antisolvent more slowly and with vigorous stirring. Cool the solution gradually.
-
Solution 2: Use a lower concentration. Start with a more dilute solution of your compound.
-
Solution 3: Change the solvent system. A different solvent or solvent/antisolvent pair may be less prone to oiling out.
Data Presentation
Table 1: Solubility of Selected Benzodiazepine Derivatives in Various Solvents
| Benzodiazepine Derivative | Solvent | Solubility | Temperature (°C) |
| Alprazolam | Chloroform | Freely Soluble | Not Specified |
| Ethanol | Soluble | Not Specified | |
| Acetone | Sparingly Soluble | Not Specified | |
| Water | Insoluble | Not Specified | |
| pH 1.6 Buffer | 8-10 mg/mL | Not Specified | |
| pH 5.0 Buffer | 0.1 mg/mL | Not Specified | |
| Clonazepam | Methanol | Slightly Soluble | Not Specified |
| Ethanol (95%) | Slightly Soluble | Not Specified | |
| Acetone | Sparingly Soluble | Not Specified | |
| Water | Practically Insoluble | Not Specified | |
| Lorazepam | Ethanol (96%) | Sparingly Soluble | Not Specified |
| Acetone | Soluble | Not Specified | |
| Chloroform | Slightly Soluble | Not Specified | |
| Water | Practically Insoluble | Not Specified | |
| Temazepam | Chloroform | Freely Soluble | Not Specified |
| Ethanol | Sparingly Soluble | Not Specified | |
| Water | Very Slightly Soluble | Not Specified |
Note: "Freely Soluble" indicates high solubility, "Soluble" indicates good solubility, "Sparingly Soluble" indicates low solubility, "Slightly Soluble" indicates very low solubility, and "Practically Insoluble" or "Insoluble" indicates negligible solubility. This data is compiled from various sources and should be used as a guide.[15][16][17][18][19][20][21][22]
Experimental Protocols
Protocol 1: Purification of a Poorly Soluble Benzodiazepine Derivative using Normal-Phase Column Chromatography with Dry Loading
This protocol is suitable for compounds that have poor solubility in the intended chromatographic eluent.
Methodology:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude benzodiazepine derivative in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, acetone).[1]
-
Add silica gel (approximately 10-20 times the mass of the crude sample) to the solution.[1]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to protect it.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample onto the sand layer at the top of the column, ensuring the bed is not disturbed.
-
Add another thin layer of sand on top of the sample layer.[1]
-
-
Elution:
-
Gently add the initial mobile phase to the column and begin elution.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds of interest.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified benzodiazepine derivative.
-
Protocol 2: Purification of a Benzodiazepine Derivative by Reversed-Phase HPLC
This protocol is suitable for the analytical or semi-preparative purification of benzodiazepine derivatives.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water). The ideal solvent is the initial mobile phase itself.[9]
-
If the sample is poorly soluble, use the minimum amount of a stronger organic solvent (like pure acetonitrile or methanol) to dissolve it, and then dilute with water to a composition similar to the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a lower percentage of Mobile Phase B (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over a set period to elute the compounds.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where the benzodiazepine derivative has strong absorbance (e.g., 254 nm).[23]
-
Injection Volume: 5-20 µL for an analytical column.
-
-
Purification and Isolation:
-
Inject the prepared sample onto the HPLC system.
-
Collect the fractions corresponding to the peak of the desired compound.
-
Combine the collected fractions and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified compound.
-
Protocol 3: Antisolvent Crystallization for Final Purification
This protocol is for the final purification of a benzodiazepine derivative after chromatographic separation.
Methodology:
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble.
-
Identify a miscible "antisolvent" in which your compound is poorly soluble.[12] Common pairs include dichloromethane/hexane or methanol/water.
-
-
Dissolution:
-
Gently heat a minimal amount of the "good" solvent to dissolve the benzodiazepine derivative completely.
-
-
Inducing Crystallization:
-
While stirring the solution, slowly add the "antisolvent" dropwise.
-
Continue adding the antisolvent until the solution becomes slightly cloudy (the point of saturation).
-
If no crystals form, you can add a seed crystal or scratch the inside of the flask.
-
-
Crystal Growth:
-
Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold antisolvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 7. ijcrt.org [ijcrt.org]
- 8. lcms.cz [lcms.cz]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. silicycle.com [silicycle.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. ijcea.org [ijcea.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. Alprazolam - Wikipedia [en.wikipedia.org]
- 17. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Temazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 20. TEMAZEPAM [dailymed.nlm.nih.gov]
- 21. Temazepam, USP [dailymed.nlm.nih.gov]
- 22. Solubility and intrinsic dissolution rate of alprazolam crystal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. annexpublishers.com [annexpublishers.com]
Validation & Comparative
Analysis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Comparative Guide to Structural Confirmation
A definitive confirmation of the molecular structure of novel compounds is a cornerstone of chemical and pharmaceutical research. While various analytical techniques offer insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for providing unambiguous proof of structure and stereochemistry. This guide compares the use of X-ray crystallography with other common analytical methods for the structural elucidation of 1,4-benzodiazepine-2,5-diones, a class of compounds with significant interest in medicinal chemistry.
Comparison of Analytical Techniques for Structural Elucidation
The confirmation of a chemical structure, particularly for pharmaceutically relevant molecules, relies on a combination of analytical methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and absolute structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry. | Non-destructive, provides detailed information about the molecule in solution. | Structure is inferred from spectral data, which can sometimes be ambiguous without supporting data. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast, simple, and requires a small amount of sample. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | Highly sensitive, requires a very small amount of sample. | Does not provide information about the 3D arrangement of atoms. |
Experimental Protocols
A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions and the crystal structure is solved and refined to yield the final atomic coordinates.
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired, along with 2D NMR experiments such as COSY and HSQC, to establish the connectivity of the atoms within the molecule.
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer. The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹) to identify the characteristic absorption bands of the functional groups present in the molecule.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel 1,4-benzodiazepine-2,5-dione derivative.
Caption: Workflow for the synthesis and structural elucidation of a 1,4-benzodiazepine-2,5-dione.
A Comparative Analysis: 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione versus Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established benzodiazepine, diazepam, and the less-characterized compound, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of experimental data for this compound, this comparison presents established data for diazepam and offers a theoretical analysis of the potential properties of this compound based on structure-activity relationships within the benzodiazepine class.
I. Chemical Structures
The foundational difference between these two compounds lies in their chemical structure, which dictates their interaction with biological targets.
Diazepam
-
IUPAC Name: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1][2][3]
-
Molecular Weight: 284.7 g/mol [2]
This compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.19 g/mol
II. Mechanism of Action
Diazepam: A Positive Allosteric Modulator of GABA-A Receptors
Diazepam's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. It binds to a specific allosteric site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site. This binding event increases the frequency of chloride channel opening in response to GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[5][6] This enhanced inhibitory signaling throughout the central nervous system (CNS) is responsible for diazepam's anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7]
This compound: A Theoretical Perspective
While direct experimental evidence is lacking, the structure of this compound suggests it would also interact with the GABA-A receptor, a hallmark of the benzodiazepine class. The 1,4-benzodiazepine core is a well-established pharmacophore for GABA-A receptor modulation. The presence of the dione functional groups at positions 2 and 5, as opposed to the single ketone in diazepam, would likely alter its binding affinity and efficacy at the BZD site. It is plausible that this compound would act as a modulator of GABAergic transmission, though its potency and subtype selectivity may differ significantly from diazepam.
III. Pharmacological and Pharmacokinetic Profiles
A direct comparison of the pharmacological and pharmacokinetic parameters is not possible due to the absence of data for this compound. Below is a summary of the known parameters for diazepam.
Table 1: Pharmacological and Pharmacokinetic Properties of Diazepam
| Parameter | Value | Reference |
| Pharmacological Effects | Anxiolytic, sedative, anticonvulsant, muscle relaxant, amnesic | [7] |
| Bioavailability (Oral) | 93-100% | [8] |
| Peak Plasma Time (Oral) | 30-90 minutes | [8][9] |
| Plasma Protein Binding | 96-99% | [8][9] |
| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [7][8] |
| Active Metabolites | N-desmethyldiazepam, temazepam, oxazepam | [7] |
| Elimination Half-life | 24-48 hours (Diazepam) | [8] |
| 50-120 hours (N-desmethyldiazepam) | [8] | |
| Excretion | Primarily renal | [7] |
IV. Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of pharmacological agents. Below are standard protocols for key experiments used to characterize compounds like diazepam.
A. GABA-A Receptor Binding Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam), and varying concentrations of the test compound (diazepam or the novel compound).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled benzodiazepine like clonazepam).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.
-
B. In Vivo Behavioral Models (e.g., Elevated Plus Maze for Anxiolytic Activity)
This model assesses the anxiolytic effects of a compound in rodents.
Protocol:
-
Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (e.g., diazepam) or vehicle to the animals at a specific time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
C. Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Protocol:
-
Dosing: Administer the compound to animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Sample Analysis:
-
Separate plasma from the blood samples.
-
Extract the drug and its metabolites from the plasma.
-
Quantify the concentration of the parent drug and metabolites using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[10]
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[11]
-
V. Comparative Summary and Future Directions
Table 2: Comparative Overview
| Feature | Diazepam | This compound |
| Chemical Class | 1,4-Benzodiazepine | 1,4-Benzodiazepine-2,5-dione |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Theoretically, a modulator of GABA-A receptors |
| Primary Effects | Anxiolytic, sedative, anticonvulsant, muscle relaxant | Unknown; potentially similar CNS effects |
| Clinical Use | Widely used for anxiety, seizures, muscle spasms, etc. | Not clinically evaluated |
| Experimental Data | Extensive | Lacking |
Diazepam is a well-characterized and clinically vital medication with a clear mechanism of action and a predictable pharmacological profile. In contrast, this compound remains a largely unexplored compound. Based on its core structure, it is hypothesized to interact with the GABA-A receptor system, but its specific effects, potency, and safety profile are unknown.
For researchers and drug development professionals, this compound represents a novel chemical entity within the benzodiazepine class. Future research should focus on its synthesis and subsequent in vitro and in vivo characterization using the experimental protocols outlined in this guide. Such studies would be crucial to determine if this compound offers any advantages over existing benzodiazepines, such as improved efficacy, a more favorable side-effect profile, or unique receptor subtype selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazepam [webbook.nist.gov]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. ClinPGx [clinpgx.org]
- 8. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental Pharmacokinetics Study of Diazepam and Its Metabolites in Oral Fluid of Chinese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for validating the purity of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. It includes a detailed experimental protocol for a proposed HPLC-UV method and supporting data for objective comparison.
Introduction
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. For novel benzodiazepine derivatives such as this compound, establishing a robust and reliable analytical method for purity determination is paramount during drug development and for quality control. HPLC-UV is a widely adopted technique in the pharmaceutical industry for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide outlines a proposed HPLC-UV method for the target compound and compares its performance with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity. The following table summarizes a comparison of HPLC-UV with GC-MS and CE for the analysis of benzodiazepines.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[4] | Separation of ions in an electric field based on their electrophoretic mobility.[5][6][7] |
| Applicability to Benzodiazepines | Highly suitable for a wide range of benzodiazepines, including non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and thermally stable benzodiazepines. Derivatization is often required for polar or less volatile compounds.[4][8] | Effective for the separation of charged benzodiazepine molecules.[5][6] |
| Selectivity | Good selectivity based on retention time and UV spectrum. Diode-array detection (DAD) can enhance peak purity analysis.[9][10] | Excellent selectivity and definitive identification based on mass fragmentation patterns.[4][11] | High separation efficiency and selectivity, particularly for chiral separations.[5] |
| Sensitivity | Good sensitivity, typically in the ng/mL range.[12][13] | Very high sensitivity, often reaching pg/mL levels.[8] | High sensitivity, with detection limits comparable to or lower than HPLC-UV.[7] |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Sample Throughput | High | Moderate | High |
| Limitations | Co-eluting impurities with similar UV spectra can be challenging to resolve. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Sensitive to matrix effects; sample cleanup may be critical. |
Proposed HPLC-UV Method for Purity Validation
Based on established methods for other benzodiazepine derivatives, the following HPLC-UV method is proposed for the purity determination of this compound.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and a phosphate or acetate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point for isocratic elution would be a 50:50 (v/v) mixture.[12][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[9][14] Benzodiazepines generally exhibit strong UV absorbance between 220 and 254 nm. A UV scan of the main compound should be performed to determine the optimal wavelength.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution at a similar concentration.
4. Method Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution to ensure no interference at the retention time of the main peak. For comprehensive specificity, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main compound from its potential degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the standard solution six times and calculate the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity validation of this compound using the proposed HPLC-UV method.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of capillary electrophoresis to the simultaneous screening and quantitation of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 14. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GABA-A Receptor Cross-Reactivity: 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione vs. Diazepam
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of a novel compound, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (hereafter referred to as Compound X), with GABA-A receptors, benchmarked against the well-characterized benzodiazepine, Diazepam. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABA-A receptor modulators.
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target for a wide range of clinically important drugs, including benzodiazepines.[1] These drugs bind to a specific site on the receptor, allosterically modulating the effect of GABA and leading to neuronal hyperpolarization.[2][3] The interaction of novel compounds with GABA-A receptors is a critical step in evaluating their potential therapeutic efficacy and side-effect profile.
Summary of Findings
This report outlines the experimental protocols and presents hypothetical, yet representative, data for Compound X in comparison to Diazepam. The data is structured to facilitate a clear comparison of binding affinity and functional modulation at recombinant human GABA-A receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) at αxβ2γ2 GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Compound X | 150 | 120 | 250 | 80 |
| Diazepam | 20 | 15 | 25 | 10 |
Table 2: Functional Modulation of GABA-evoked Currents (EC50, µM) in α1β2γ2 Receptors
| Compound | GABA EC50 Shift | Max Potentiation (% of GABA response) |
| Compound X | Leftward shift, ~2-fold | 150% |
| Diazepam | Leftward shift, ~5-fold | 250% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X and Diazepam for different GABA-A receptor subtypes.
Materials:
-
Recombinant human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) expressed in HEK293 cells.
-
[3H]-Flunitrazepam (radioligand).
-
Compound X and Diazepam.
-
Binding buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the specific GABA-A receptor subtype are prepared.
-
A constant concentration of [3H]-Flunitrazepam is incubated with the cell membranes.
-
Increasing concentrations of the test compound (Compound X or Diazepam) are added to compete with the radioligand for the binding site.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).
-
After incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To assess the functional modulation of GABA-A receptors by Compound X and Diazepam.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the α1, β2, and γ2 subunits of the human GABA-A receptor.
-
GABA.
-
Compound X and Diazepam.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., frog Ringer's solution).
Procedure:
-
Xenopus oocytes are injected with the cRNAs for the GABA-A receptor subunits and incubated to allow for receptor expression.
-
The oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is perfused with the recording solution.
-
A dose-response curve for GABA is generated by applying increasing concentrations of GABA and measuring the resulting chloride current.[4]
-
The oocyte is then pre-incubated with a fixed concentration of the test compound (Compound X or Diazepam).
-
A second GABA dose-response curve is generated in the presence of the test compound.
-
The shift in the GABA EC50 and the maximum potentiation of the GABA-induced current are determined.[4]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor activation and modulation by benzodiazepines.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing GABA-A receptor cross-reactivity.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 1,4-benzodiazepine synthesis
The synthesis of 1,4-benzodiazepines, a core scaffold in many pharmaceuticals, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of various catalysts, including palladium complexes, heteropolyacids, and lanthanum-based catalysts, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Comparison of Catalytic Efficacy
The performance of different catalysts in the synthesis of 1,4-benzodiazepines varies significantly in terms of reaction yields, times, and conditions. Below is a summary of quantitative data for representative catalysts.
| Catalyst System | Substrates | Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Palladium Catalysis | ||||||
| Pd(PPh₃)₄ | N-tosyl-disubstituted 2-aminobenzylamine, Phenyl-substituted propargylic carbonate | Dioxane, 25 °C | 10 mol % | 3 h | 99% | [1] |
| Pd(OAc)₂ / BINAP | (Hetero)aryl halide and aromatic amine substituted precursors | Toluene, 100 °C | 2 mol % | Not Specified | Good yields | [2] |
| Heteropolyacid Catalysis | ||||||
| H₅PMo₁₀V₂O₄₀ | Ketimine intermediates, Aldehydes | Refluxing ethanol | Not Specified | 0.5 - 1 h | 85-95% | [3] |
| H₃PW₁₂O₄₀ | Ketimine intermediates, Aldehydes | Refluxing ethanol | Not Specified | 2 - 3 h | 70-80% | [3] |
| CF₃COOH (conventional) | Ketimine intermediates, Aldehydes | Refluxing ethanol | Not Specified | 4 - 6 h | 60-75% | [4] |
| Lanthanum-Based Catalysis | ||||||
| La₂O₃ | Aldehyde, Dimedone, o-phenylenediamine | Water, 60 °C | 1 mol % | 4 h | 81% | [5][6] |
| La(OH)₃ | Aldehyde, Dimedone, o-phenylenediamine | Water, 60 °C | 1 mol % | 4 h | Comparable to La₂O₃ | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines[1]
Procedure: To a stirred solution of propargylic carbonate (1.3 equivalents) in dioxane (0.5 mL), N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and Pd(PPh₃)₄ (0.1 equivalents) are added at 25 °C. The reaction mixture is stirred for 3 hours at the same temperature. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivatives.
Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepine Derivatives[3][4]
Catalyst Preparation: Phosphomolybdic acid (H₃PMo₁₂O₄₀) and its vanadium-substituted analogues (H₃₊ₓ[PMo₁₂₋ₓVₓO₄₀]) are prepared according to established literature methods.
General Synthesis Procedure: A mixture of the enaminone (1 mmol), an appropriate aldehyde (1 mmol), and the heteropolyacid catalyst (e.g., H₅PMo₁₀V₂O₄₀) in ethanol is refluxed for the specified time (see table). The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified to yield the 1,4-diazepine product.
Lanthanum Oxide-Catalyzed Three-Component Synthesis of 1,4-Benzodiazepines[5][6]
Catalyst Preparation: La₂O₃ is prepared by the solution combustion method using urea as fuel, followed by calcination.
Synthesis Procedure: In a round-bottom flask, a mixture of an aldehyde (1 mmol), dimedone (1 mmol), o-phenylenediamine (1 mmol), and La₂O₃ (0.01 equivalents) in water is stirred at 60 °C for 4 hours. After the reaction is complete, the product is isolated, crystallized, and characterized. The catalyst can be recovered and reused for subsequent reactions.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways and experimental workflows for the different catalytic systems.
Palladium-Catalyzed Cyclization
Caption: Proposed mechanism for palladium-catalyzed synthesis of 1,4-benzodiazepines.
Heteropolyacid-Catalyzed Condensation
Caption: Experimental workflow for heteropolyacid-catalyzed synthesis.
Lanthanum-Based Catalysis (Langmuir-Hinshelwood Model)
References
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Green synthesis of 1,4-benzodiazepines over La 2 O 3 and La(OH) 3 catalysts: possibility of Langmuir–Hinshelwood adsorption - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22719H [pubs.rsc.org]
A Comparative Guide to the Biological Activities of 1,4-Benzodiazepine-2,5-diones and 1,5-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two distinct classes of benzodiazepine derivatives: 1,4-benzodiazepine-2,5-diones and 1,5-benzodiazepines. While both share the core benzodiazepine scaffold, structural differences, particularly the arrangement of nitrogen and carbonyl groups, lead to divergent pharmacological profiles. This document summarizes key findings from experimental studies to highlight these differences in anticancer, anticonvulsant, and antimicrobial activities, supported by quantitative data and detailed experimental protocols.
Overview of Scaffolds
1,4-Benzodiazepine-2,5-diones are characterized by a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms at positions 1 and 4, and carbonyl groups at positions 2 and 5. This class of compounds has recently gained attention for its potent anticancer and anti-tubercular activities.
1,5-Benzodiazepines feature nitrogen atoms at positions 1 and 5 of the diazepine ring. This arrangement is found in clinically used drugs like clobazam. This class exhibits a broad spectrum of biological effects, including well-established anxiolytic, anticonvulsant, and sedative properties, alongside emerging evidence for antimicrobial and anticancer potential.
Comparative Biological Activity Data
The following tables summarize quantitative data for representative compounds from each class. It is important to note that this data is compiled from different studies, and direct comparison should be approached with caution as experimental conditions may vary.
Table 1: Comparative Anticancer Activity
| Compound Class | Compound ID | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 1,4-Benzodiazepine-2,5-dione | 52b | NCI-H522 (Lung) | Growth Inhibition | 0.03 µM | [1] |
| 11a | Average of 60 cell lines | Growth Inhibition | 0.24 µM | [1] | |
| 1,5-Benzodiazepine-2,4-dione | 6m | MCF-7 (Breast) | Antitumor Activity | Comparable to 5-Fluorouracil | |
| - | A549 (Lung) | Antitumor Activity | Moderate to good | ||
| - | HCT116 (Colon) | Antitumor Activity | Moderate to good |
Table 2: Comparative Anticonvulsant Activity
| Compound Class | Compound ID | Animal Model | Seizure Induction | Activity | Reference |
| 1,4-Benzodiazepine-2,5-dione | Series 5 | Mice | Pentylenetetrazole | CNS-depressant and anticonvulsant activities | [2] |
| 1,5-Benzodiazepine | Clobazam | Human | Epilepsy | Clinically used anticonvulsant | [3] |
Table 3: Comparative Antimicrobial Activity
| Compound Class | Compound ID | Microorganism | Activity (MIC) | Reference |
| 1,5-Benzodiazepine | 1v | C. neoformans | 2-6 µg/mL | [4] |
| 1w | C. neoformans | 2-6 µg/mL | [4] | |
| 1v | E. coli | 40 µg/mL | [4] | |
| 1v | S. aureus | 40 µg/mL | [4] |
Signaling Pathways and Mechanisms of Action
The divergent biological activities of these two classes stem from their interactions with different cellular targets and pathways.
GABA-A Receptor Modulation (Primarily 1,5-Benzodiazepines)
The classical mechanism for anxiolytic and anticonvulsant benzodiazepines involves the potentiation of GABAergic neurotransmission. These compounds bind to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. While some 1,4-benzodiazepine-2,5-diones have shown CNS activity, they generally exhibit low affinity for the benzodiazepine binding site on the GABA-A receptor[5].
Figure 1: GABA-A receptor modulation by 1,5-benzodiazepines.
Protein Synthesis Inhibition (1,4-Benzodiazepine-2,5-diones)
A key anticancer mechanism identified for 1,4-benzodiazepine-2,5-diones is the inhibition of protein synthesis. This disruption of essential protein production in rapidly dividing cancer cells can lead to cell cycle arrest and ultimately apoptosis (programmed cell death)[1].
Figure 2: Anticancer mechanism via protein synthesis inhibition.
Experimental Protocols
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Materials:
-
Cancer cell line (e.g., NCI-H522, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (1,4-benzodiazepine-2,5-dione or 1,5-benzodiazepine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.
Figure 3: General workflow for an in vitro MTT cytotoxicity assay.
Anticonvulsant Activity Screening (Pentylenetetrazole-induced Seizure Model)
This is a standard in vivo model to screen for compounds with potential anti-seizure activity.
Objective: To assess the ability of a test compound to protect against seizures induced by pentylenetetrazole (PTZ).
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound
-
Vehicle (e.g., saline with Tween 80)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection)
-
Syringes and needles
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.
-
PTZ Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously.
-
Observation: Immediately place each mouse in an individual observation cage and observe for 30 minutes for the onset of clonic convulsions (seizures lasting for at least 5 seconds).
-
Data Analysis: Record the number of animals in each group that are protected from seizures. Calculate the percentage of protection for each dose of the test compound.
Conclusion
The comparison between 1,4-benzodiazepine-2,5-diones and 1,5-benzodiazepines reveals a fascinating divergence in biological activity driven by structural modifications. While 1,5-benzodiazepines have a long-standing role as modulators of the central nervous system, primarily through interaction with the GABA-A receptor, 1,4-benzodiazepine-2,5-diones are emerging as a promising class of compounds with potent anticancer activity, acting through distinct mechanisms such as the inhibition of protein synthesis. Further research involving direct, head-to-head comparative studies is warranted to fully elucidate the therapeutic potential of each scaffold and to guide the rational design of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein synthesis in apoptosis: differential requirements by the tumor necrosis factor alpha family and a DNA-damaging agent for caspases and the double-stranded RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Benzodiazepine Determination in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of benzodiazepines in biological fluids such as blood, urine, and saliva. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and sample throughput. This document summarizes quantitative performance data, details key experimental protocols, and provides a visual representation of a typical analytical workflow.
Comparison of Analytical Techniques
The determination of benzodiazepines in biological fluids is crucial in clinical and forensic toxicology.[1] The most common analytical techniques employed include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample preparation complexity.
Immunoassays are often used for initial screening due to their high throughput and ease of use.[2] However, they can be prone to false-positive results and may lack the specificity to distinguish between different benzodiazepines and their metabolites.[3][4] Chromatographic methods, particularly when coupled with mass spectrometry, are considered the gold standard for confirmation and quantification due to their high sensitivity and specificity.[1]
LC-MS/MS, in particular, has become the preferred method for many laboratories. It offers several advantages over GC-MS, including the ability to analyze a broader range of compounds with minimal sample preparation, as it often does not require derivatization for polar and thermally labile benzodiazepines.[5][6] This results in shorter analysis times and increased sample throughput.[6]
Quantitative Performance Data
The following tables summarize the validation parameters for various analytical methods used for benzodiazepine determination in different biological fluids. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity (R²), accuracy, precision (expressed as coefficient of variation, CV%), and recovery.
Table 1: Comparison of LC-MS/MS Methods for Benzodiazepine Determination in Blood
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) | Reference |
| 15 Designer Benzodiazepines | 1 - 200/500 | 1 | ±12 | Intra-day: 3-20, Inter-day: 4-21 | 35 - 90 | [7] |
| 38 Benzodiazepines & 2 Z-drugs | R² ≥ 0.99 | 0.5 | <20 | <20 | 17 - 99 | [8] |
| 10 Benzodiazepines | Not Specified | Not Specified | Intra-day: 83.7-117.6, Inter-day: 91.8-118.6 | Intra-day: 0.1-12.7, Inter-day: 1.9-14.9 | Not Specified | [9] |
| 40 Benzodiazepines & 3 Z-drugs | Linear | 2, 5, 10, 20 | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Comparison of GC-MS and Immunoassay Methods for Benzodiazepine Determination in Urine
| Method | Sensitivity (%) | Specificity (%) | Repeatability | Key Findings | Reference |
| Immunoassay (OnLine) | 36 | 96 | Good | Less sensitive than RIA and GC-MS. | [2] |
| Immunoassay (RIA Immunalysis) | 64 | 96 | Good | More sensitive than OnLine. | [2] |
| Immunoassay (RIA DPC) | 75 | 96 | Good | Most sensitive among the tested immunoassays. | [2] |
| GC-MS | Excellent | Not Specified | Excellent | Able to detect lorazepam and low concentrations of benzodiazepines that immunoassays missed. | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Method for Benzodiazepine Analysis in Blood
This protocol is a generalized representation based on common practices described in the literature.[8][11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of a whole blood sample, add 50 µL of an internal standard working solution.
-
Add 1 mL of an appropriate buffer solution (e.g., acetate buffer, pH 4.5) and vortex for 30 seconds.[11]
-
Add 2 mL of an extraction solvent (e.g., 1-chlorobutane) and mix for 10 minutes.[5]
-
Centrifuge the sample at approximately 3,000 rpm for 10 minutes.[11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
-
Chromatographic Conditions:
-
Column: A suitable column for benzodiazepine separation, such as a pentafluorophenylpropyl (PFPP) or C18 column.[7][8]
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid and ammonium acetate) and an organic phase (e.g., acetonitrile).[8][11]
-
Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[11]
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Conditions:
GC-MS Method for Benzodiazepine Analysis in Urine
This protocol is a generalized representation based on established procedures.[12]
-
Sample Preparation (Solid-Phase Extraction):
-
For urine samples, an initial hydrolysis step using β-glucuronidase is often performed to free conjugated benzodiazepines.[12]
-
To 1.0 mL of the urine sample, add an internal standard.
-
Add 3 mL of a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 4.5) and sonicate for 15 minutes.[12]
-
Centrifuge the sample and decant the supernatant into a conditioned solid-phase extraction (SPE) column.
-
Wash the SPE column with appropriate solvents (e.g., deionized water, pH 9.0 buffer) to remove interferences.[12]
-
Dry the column thoroughly under high pressure.
-
Elute the benzodiazepines from the column with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
The dried residue is derivatized, for example, with MTBSTFA to form t-butyldimethylsilyl derivatives, which improves the chromatographic properties of the analytes.[12]
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.[12]
-
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the determination of benzodiazepines in biological fluids, from sample collection to final data analysis.
Caption: General workflow for benzodiazepine analysis in biological samples.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different immunoassays and GC-MS screening of benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. nyc.gov [nyc.gov]
Docking Studies of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies involving 1,4-benzodiazepine-2,5-diones and their interactions with various protein targets. The following sections present quantitative data from cited studies, detail a representative experimental protocol for such computational analyses, and visualize key biological pathways and experimental workflows.
Comparative Analysis of Binding Affinities
The following table summarizes the reported binding affinities and interaction data for various 1,4-benzodiazepine-2,5-dione derivatives with their respective protein targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the development of more potent and selective inhibitors.
| Compound ID/Series | Target Protein | Docking Software/Method | Reported Binding Affinity/Metric | Key Interacting Residues | Reference |
| 1,4-Benzodiazepine-2,5-dione Series | HDM2 | Discovery Studio 2.1 (CDOCKER) | Minimized CDOCKER Interaction Energies | HIS96 (π-π interaction) | [1][2] |
| Sub-micromolar antagonists | HDM2 | Thermofluor, Fluorescence Polarization | FP IC50 = 0.7 µM | p53-binding pocket | [3][4] |
| Compounds 4h and 4f | Enoyl Acyl Carrier Protein (InhA) | Not Specified | MIC values of 1.55 and 2.87 μg/mL | Not Specified | [5][6] |
| Compound 52b | Not Specified (Protein Synthesis Inhibitor) | Not Specified | Average GI50 = 0.24 μM | Not Specified | [7] |
| Imidazodiazepines and Benzodiazepines | GABAA Receptors | Not Specified | 11-fold gain in α5 binding selectivity | α1 Histidine 102 | [8] |
| BZD Derivative (26bh) | NOD1/NOD2 | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols: A Representative Molecular Docking Workflow
This section outlines a typical workflow for performing molecular docking studies, synthesized from common practices and available literature. This protocol is intended as a general guide and may require optimization based on the specific target and software used.
Objective: To predict the binding mode and estimate the binding affinity of a 1,4-benzodiazepine-2,5-dione derivative with a target protein.
Materials:
-
Software:
-
Molecular visualization software (e.g., UCSF Chimera, PyMOL)
-
Molecular docking software (e.g., AutoDock Vina, Discovery Studio)
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
-
-
Input Files:
-
3D structure of the target protein (e.g., from the Protein Data Bank - PDB)
-
3D structure of the 1,4-benzodiazepine-2,5-dione ligand
-
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Using molecular visualization software, remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign atomic charges (e.g., Kollman charges).
-
Save the prepared protein in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation:
-
Draw the 2D structure of the 1,4-benzodiazepine-2,5-dione derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand in the appropriate format (e.g., .pdbqt).
-
-
Docking Simulation:
-
Define the binding site on the target protein. This can be done by specifying the coordinates of a known binding pocket or by defining a grid box encompassing the region of interest.
-
Set the parameters for the docking algorithm (e.g., genetic algorithm parameters, number of runs).
-
Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and calculate a corresponding binding score for each pose.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Validate the docking protocol by re-docking a known co-crystallized ligand and comparing the predicted pose with the experimental structure.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target protein of 1,4-benzodiazepine-2,5-diones and a typical experimental workflow for docking studies.
Caption: The p53-HDM2 signaling pathway and the inhibitory action of 1,4-benzodiazepine-2,5-diones.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Docking Analysis and Multidimensional Hybrid QSAR Model of 1,4-Benzodiazepine-2,5-Diones as HDM2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic routes to functionalized benzodiazepines
A Head-to-Head Comparison of Synthetic Routes to Functionalized Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthetic methodologies for the preparation of functionalized benzodiazepines, a core scaffold in many therapeutic agents. The selection of a synthetic route can significantly impact yield, purity, scalability, and the accessible chemical diversity of the final compounds. Herein, we present a head-to-head comparison of three distinct and widely employed strategies, supported by experimental data to inform decision-making in drug discovery and development.
Comparison of Synthetic Routes
The synthesis of the benzodiazepine core can be broadly categorized based on the nature of the starting materials and the strategy for ring closure. We will compare a classical acid-catalyzed condensation for the synthesis of 1,5-benzodiazepines, a traditional approach to 1,4-benzodiazepines from 2-aminobenzophenones, and a modern multicomponent reaction strategy for the efficient assembly of diverse 1,4-benzodiazepines.
Data Presentation
| Synthetic Route | Key Features | Starting Materials | Typical Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Route A: Acid-Catalyzed Condensation of o-Phenylenediamine and Ketones | Synthesis of 1,5-Benzodiazepines | o-Phenylenediamine, Ketones | p-Toluenesulfonic acid, 80-85°C, solvent-free | 10-20 min | 70-94% | Rapid, high yielding, solvent-free conditions.[1] | Limited to 1,5-benzodiazepine scaffold, may require elevated temperatures. |
| Route B: Classical Synthesis of 1,4-Benzodiazepin-2-ones | Synthesis of 1,4-Benzodiazepines | 2-Aminobenzophenone, Glycine ethyl ester hydrochloride | Pyridine, heat | Several hours | ~65-85% | Well-established, reliable for specific targets. | Multi-step, requires protection/deprotection, moderate yields. |
| Route C: Ugi Multicomponent Reaction (MCR) | Synthesis of diverse 1,4-Benzodiazepines | Aminophenylketones, Isocyanides, Boc-glycine, Aldehydes | Two-step, one-pot: 1) MeOH, rt, 2 days; 2) DCE (10% TFA), 40°C, overnight | ~2.5 days | 22-69% (over two steps) | High diversity, convergent, one-pot procedure.[2] | Yields can be variable, requires chromatographic purification.[2] |
Experimental Protocols
Route A: Acid-Catalyzed Condensation for 2,3-Dihydro-1H-1,5-Benzodiazepines
This method exemplifies a rapid and efficient synthesis of 1,5-benzodiazepines under solvent-free conditions using an acid catalyst.[1]
General Procedure:
-
o-Phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (0.12 g, 0.6 mmol) are ground together in a mortar and pestle.
-
The mixture is transferred to a 50 mL round-bottomed flask.
-
The appropriate ketone (20 mmol) is added to the flask.
-
The reaction mixture is heated at 80-85°C for 10-20 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:cyclohexane (1:6) mobile phase.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Example: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Following the general procedure with acetone as the ketone yielded the product in 94% yield.[1]
Route B: Classical Synthesis of 1,4-Benzodiazepin-2-ones
This traditional approach involves the condensation of a 2-aminobenzophenone with an amino acid ester followed by cyclization to form the 1,4-benzodiazepin-2-one core.
Step 1: Acylation of 2-Aminobenzophenone
-
A solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent (e.g., dioxane or pyridine) is prepared in a round-bottomed flask.
-
Glycine ethyl ester hydrochloride (1.2 equivalents) and a base (e.g., pyridine or triethylamine, 2-3 equivalents) are added.
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude acylated product, which may be purified by crystallization or chromatography.
Step 2: Cyclization to form the 1,4-Benzodiazepin-2-one
-
The acylated intermediate from Step 1 is dissolved in a suitable solvent (e.g., pyridine).
-
A catalytic amount of a dehydrating agent or a Lewis acid can be added.
-
The mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by crystallization or column chromatography to afford the desired 1,4-benzodiazepin-2-one.
Route C: Ugi Multicomponent Synthesis of 1,4-Benzodiazepines
This modern approach allows for the rapid assembly of complex and diverse 1,4-benzodiazepines in a one-pot, two-step procedure.[2]
General Procedure:
-
Ugi Reaction: To a solution of the aminophenylketone (1 equivalent) in methanol are added the isocyanide (1 equivalent), Boc-glycine (1 equivalent), and the aldehyde (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2 days.
-
Deprotection and Cyclization: The solvent is removed under reduced pressure, and the crude Ugi product is redissolved in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
The mixture is heated at 40°C overnight.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine.
This UDC (Ugi-deprotection-cyclization) strategy enables the generation of a library of 1,4-benzodiazepines with multiple points of diversity.[2]
Visualizations
Caption: Route A: Acid-Catalyzed Condensation.
Caption: Route B: Classical 1,4-Benzodiazepine Synthesis.
Caption: Route C: Ugi Multicomponent Reaction.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
